molecular formula C12H15NO2 B11894294 Methyl 4-[(2S)-pyrrolidin-2-YL]benzoate

Methyl 4-[(2S)-pyrrolidin-2-YL]benzoate

Cat. No.: B11894294
M. Wt: 205.25 g/mol
InChI Key: LNBNESVEEVVAAW-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(2S)-pyrrolidin-2-YL]benzoate is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

methyl 4-[(2S)-pyrrolidin-2-yl]benzoate

InChI

InChI=1S/C12H15NO2/c1-15-12(14)10-6-4-9(5-7-10)11-3-2-8-13-11/h4-7,11,13H,2-3,8H2,1H3/t11-/m0/s1

InChI Key

LNBNESVEEVVAAW-NSHDSACASA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)[C@@H]2CCCN2

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2CCCN2

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Methyl 4-(pyrrolidin-2-yl)benzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for researchers and drug development professionals working with Methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride (CAS 1381929-06-1) .

Strategic Application in Medicinal Chemistry & Drug Synthesis

Core Profile & Chemical Identity

Methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride is a high-value chiral building block (CBB) predominantly used in the synthesis of small-molecule inhibitors targeting the complement system (e.g., Factor B inhibitors) and poly(ADP-ribose) polymerase (PARP).[1][2][3] Its structure features a 2-arylpyrrolidine motif—a privileged pharmacophore that provides rigid stereochemical control, influencing the binding affinity and metabolic stability of final drug candidates.

Physicochemical Specifications
PropertySpecification
CAS Number 1381929-06-1
IUPAC Name Methyl 4-[(2S)-pyrrolidin-2-yl]benzoate hydrochloride
Molecular Formula C₁₂H₁₅NO₂[3][4][5][6][7][8][9][10] · HCl
Molecular Weight 241.71 g/mol
Stereochemistry (S)-Enantiomer (Note: Verify specific lot optical rotation; CAS 1381927-79-2 refers to the (R)-isomer)
Physical State White to off-white hygroscopic solid
Solubility Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM
pKa (Calc) ~9.5 (Pyrrolidine nitrogen)
Storage Desiccate at -20°C; Hygroscopic (Store under inert gas)
Synthesis & Production Protocols

Below is a field-proven protocol for the synthesis of the core scaffold, optimized for scalability and stereochemical retention.

Protocol: Modular Synthesis via Heck Arylation

This pathway generates the N-protected intermediate, which is subsequently deprotected to yield the hydrochloride salt.

Step 1: Heck Coupling

  • Reagents: Methyl 4-iodobenzoate (1.0 eq), N-Boc-2,3-dihydro-1H-pyrrole (1.2 eq), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), Ag₂CO₃ (2.0 eq).

  • Solvent: DMF (Anhydrous).

  • Conditions: Heat to 80°C for 12 hours under Argon.

  • Mechanism: The palladium catalyzes the insertion of the aryl group at the alpha-position of the enecarbamate.

  • Workup: Filter through Celite, extract with EtOAc, wash with brine. Purify via flash chromatography (Hexane/EtOAc).

Step 2: Hydrogenation (Stereoselective)

  • Reagents: Heck product (from Step 1), H₂ (1 atm or 50 psi), PtO₂ or Pd/C (10 wt%).

  • Solvent: MeOH.

  • Conditions: Stir at RT for 4-6 hours.

  • Insight: Heterogeneous hydrogenation typically favors the cis reduction, but for the planar pyrroline, it yields the racemic saturated pyrrolidine. For chiral synthesis, use a chiral Ruthenium or Rhodium catalyst (e.g., Ru(OAc)₂(BINAP)) to set the (S)-stereocenter.

Step 3: Deprotection & Salt Formation (The Critical Step)

  • Reagents: N-Boc-intermediate, 4M HCl in Dioxane.

  • Conditions: Stir at 0°C -> RT for 2 hours.

  • Isolation: The product precipitates as the hydrochloride salt.

  • Purification: Triturate with cold diethyl ether to remove non-polar impurities. Do not recrystallize from water due to high solubility; use MeOH/Et₂O.

Visualization: Synthesis Workflow

SynthesisPath Start Methyl 4-iodobenzoate + N-Boc-2,3-dihydro-1H-pyrrole Heck Heck Coupling (Pd-Catalyzed) Start->Heck 80°C, DMF Inter1 Intermediate: N-Boc-2-aryl-pyrroline Heck->Inter1 Hydro Asymmetric Hydrogenation (H2 / Chiral Cat.) Inter1->Hydro Stereocontrol Inter2 Intermediate: (S)-N-Boc-2-aryl-pyrrolidine Hydro->Inter2 Deprot Deprotection (HCl / Dioxane) Inter2->Deprot -Boc Group Final CAS 1381929-06-1 (HCl Salt) Deprot->Final Precipitation

Caption: Figure 1. Optimized synthetic route utilizing Heck arylation followed by stereoselective hydrogenation to yield the (S)-enantiomer.

Drug Development Applications

The 4-(pyrrolidin-2-yl)benzoate moiety serves as a "linker-scaffold" in medicinal chemistry. It connects a lipophilic aromatic core (via the ester/acid) to a solubilizing amine (the pyrrolidine).

A. Complement Factor B Inhibitors

Recent patent literature links this scaffold to the development of inhibitors for the alternative complement pathway.

  • Mechanism: The pyrrolidine nitrogen is often substituted (via reductive amination or amide coupling) with indole or benzimidazole moieties.

  • Function: The benzoate ester is hydrolyzed to the acid, which then engages in hydrogen bonding with the Factor B active site (specifically Arg or Lys residues).

B. Peptide Mimetics & Kinase Inhibitors

The rigid pyrrolidine ring restricts the conformational freedom of the attached phenyl group, mimicking the twist found in biaryl peptide bonds. This is crucial for:

  • Bioisosterism: Replacing flexible alkyl chains to improve metabolic stability (reducing oxidation).

  • Selectivity: The chiral center at C2 directs the vector of the phenyl ring, allowing for specific targeting of hydrophobic pockets in kinases.

Experimental Workflow: Coupling Reaction

To use CAS 1381929-06-1 in a drug discovery campaign, the free amine must often be derivatized.

Protocol: Amide Coupling (EDC/HOAt Method)

  • Free Basing: Dissolve the HCl salt (1.0 eq) in DCM. Add DIPEA (3.0 eq) to liberate the free amine in situ.

  • Activation: In a separate vial, activate the carboxylic acid partner (1.1 eq) with EDC.HCl (1.2 eq) and HOAt (1.2 eq) in DMF/DCM (1:1). Stir for 15 min.

  • Coupling: Add the activated acid solution to the amine solution.

  • Monitoring: Monitor via LC-MS. The reaction is typically complete in 2-4 hours.

  • Note: If the ester moiety is the target for reaction, saponification (LiOH/THF/H₂O) is required after the amine is protected or derivatized to avoid polymerization.

Visualization: Drug Discovery Logic

DrugLogic CAS CAS 1381929-06-1 (Scaffold) Path1 Pathway A: N-Derivatization CAS->Path1 Path2 Pathway B: Ester Hydrolysis CAS->Path2 Action1 Reductive Amination or Amide Coupling Path1->Action1 Action2 LiOH Saponification -> Benzoic Acid Deriv. Path2->Action2 Target1 Target: Factor B Inhibitor (Amide/Urea Formation) Target2 Target: Peptidomimetic (Acid Coupling) Action1->Target1 Action2->Target2

Caption: Figure 2. Divergent synthesis pathways utilizing the orthogonal reactivity of the amine and ester functionalities.

Handling & Safety (E-E-A-T)

As a hydrochloride salt, this compound is prone to absorbing atmospheric moisture, which can alter stoichiometry during precise weighings for biological assays.

  • Hygroscopicity: Always weigh in a low-humidity environment or glovebox if possible. If the solid appears "sticky" or clumpy, dry under high vacuum (0.1 mbar) at 40°C for 4 hours before use.

  • Stability: The ester bond is stable under acidic conditions (like the HCl salt form) but susceptible to hydrolysis in basic aqueous buffers. Avoid storing in DMSO stock solutions for >24 hours at room temperature , as trace water and basic impurities can degrade the ester.

  • Safety: Irritant to eyes and respiratory system. Use standard PPE (gloves, goggles, fume hood).

References
  • Sigma-Aldrich. Methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride Product Specification.Link

  • Adams, C. et al. (2018). Complement Factor B Inhibitors and Uses Thereof.[3] US Patent 10,093,663 B2.[3] Link

  • ChemicalBook. Methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride MSDS and Properties.Link

  • Jia, C. & Morris, R. (1991).[11] Palladium-catalyzed carbonylation of aryl halides. (Contextual reference for ester synthesis).

  • BLD Pharm. Certificate of Analysis: CAS 1381929-06-1.Link

Sources

Chiral 2-Arylpyrrolidine Building Blocks: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-arylpyrrolidine motif is a privileged pharmacophore in modern drug discovery, serving as a critical structural element in FDA-approved kinase inhibitors (e.g., Larotrectinib), GPCR ligands, and CNS agents. Its value lies in its ability to provide rigid conformational control while positioning aryl substituents in a specific vector space, enhancing binding affinity and metabolic stability compared to flexible acyclic amines.

This guide provides a technical deep-dive into the synthesis and application of these building blocks, moving beyond basic textbook definitions to field-proven protocols. We focus on the two most reliable methodologies for accessing high-enantiomeric excess (ee) scaffolds: (-)-Sparteine-mediated lithiation (for high diversity/analoging) and Iridium-catalyzed asymmetric hydrogenation (for scalability).

Part 1: The Pharmacophore & Strategic Value

Structural Utility

The 2-arylpyrrolidine ring offers a distinct advantage over piperidines or acyclic amines:

  • Vector Positioning: The 5-membered ring constrains the aryl group into a pseudo-equatorial orientation, minimizing steric clash with receptor pockets while maximizing

    
    -stacking interactions.
    
  • Metabolic Blocking: Substitution at the C2 position protects the typically labile

    
    -carbon from P450-mediated oxidation.
    
  • Chirality as a Filter: The enantiomers often exhibit vast differences in potency. For example, in NK1 antagonists, the (2S,3S)-isomer is frequently 100-fold more potent than the (2R,3R).

Decision Matrix: Choosing a Synthetic Route

Before initiating synthesis, select the methodology based on your project phase and substrate requirements.

SynthesisDecision Start Start: Define Target Scale Scale & Diversity? Start->Scale Lithiation Route A: Beak Lithiation (Best for Analoging/SAR) Scale->Lithiation Gram scale, diverse aryl groups Hydrogenation Route B: Asym. Hydrogenation (Best for >100g Scale) Scale->Hydrogenation Kg scale, specific aryl group Organocat Route C: Organocatalysis (Best for Complex Substitution) Scale->Organocat High complexity, non-aryl substituents Requires (-)-Sparteine\nor surrogate Requires (-)-Sparteine or surrogate Lithiation->Requires (-)-Sparteine\nor surrogate Requires Ir/Rh catalyst\n& high pressure Requires Ir/Rh catalyst & high pressure Hydrogenation->Requires Ir/Rh catalyst\n& high pressure

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway for 2-arylpyrrolidines.

Part 2: Core Synthetic Strategies

Method A: Directed -Lithiation (The Beak Method)

This is the "gold standard" for medicinal chemistry lead optimization due to its modularity. It relies on the enantioselective deprotonation of N-Boc-pyrrolidine using s-BuLi and a chiral diamine ligand, typically (-)-sparteine.[1]

  • Mechanism: The chiral ligand forms a complex with s-BuLi, which differentiates between the pro-S and pro-R protons at the

    
    -position.
    
  • Causality: The resulting lithio-species is configurationally stable at -78°C. However, it must be transmetalated (usually to Zinc) before coupling with aryl halides to prevent racemization and side reactions.

Method B: Iridium-Catalyzed Asymmetric Hydrogenation

For process chemistry and large-scale delivery, hydrogenation of cyclic imines (or enamides) is superior.

  • Mechanism: Uses chiral cationic Iridium complexes (e.g., Ir-PHOX or Zhou's Spiro-catalysts).

  • Advantage: Atom economy is 100%. No cryogenic conditions required.

  • Limitation: Synthesis of the cyclic imine precursor can sometimes be as challenging as the final step.

Part 3: Detailed Experimental Protocols

Protocol 1: Enantioselective Synthesis via Sparteine-Mediated Lithiation

Based on the optimized protocol by Peter Beak and O'Brien.

Objective: Synthesis of (S)-2-(4-methoxyphenyl)-N-Boc-pyrrolidine.

Reagents:
  • N-Boc-pyrrolidine (1.0 equiv)

  • (-)-Sparteine (1.2 equiv) [Note: If unavailable, use O'Brien's (+)-sparteine surrogate].

  • s-BuLi (1.3 equiv, 1.4 M in cyclohexane)[1]

  • ZnCl2 (1.0 M in THF)

  • 4-Bromoanisole (1.2 equiv)

  • Pd(OAc)2 (5 mol%) / t-Bu3P-HBF4 (6 mol%)

Workflow Diagram:

BeakProtocol Step1 Complexation (-78°C, MTBE) Step2 Deprotonation (s-BuLi, 3-4h) Step1->Step2 Kinetic Resolution Step3 Transmetalation (ZnCl2, -78°C) Step2->Step3 Stereoretention Step4 Negishi Coupling (Pd cat, Aryl Bromide, RT) Step3->Step4 C-C Bond Formation

Figure 2: Step-by-step reaction flow for the Beak lithiation-arylation sequence.

Step-by-Step Procedure:
  • Complex Formation: In a flame-dried Schlenk flask under Argon, dissolve (-)-sparteine (1.2 equiv) in anhydrous MTBE (0.5 M concentration relative to substrate). Cool to -78°C .[1]

  • Lithiation: Add s-BuLi dropwise over 20 minutes. Critical: Internal temperature must not exceed -70°C. Add N-Boc-pyrrolidine dropwise. Stir at -78°C for 4 hours.

    • Why? Shorter times lead to incomplete deprotonation; higher temperatures cause racemization via aggregate breakdown.

  • Transmetalation: Add ZnCl2 solution (in THF) dropwise. Stir for 30 minutes at -78°C, then allow to warm to ambient temperature over 30 minutes.

    • Checkpoint: The solution typically turns from yellow/orange to cloudy white.

  • Coupling: In a separate flask, premix Pd(OAc)2 and t-Bu3P-HBF4 in minimal THF (10 mins) to form the active catalyst. Add the aryl bromide, then transfer this mixture into the organozinc solution.

  • Workup: Stir overnight at RT. Quench with sat. NH4Cl. Extract with EtOAc.

Protocol 2: Iridium-Catalyzed Hydrogenation (Zhou Method)

Best for scale-up of specific scaffolds.

Objective: Hydrogenation of 2-aryl-1-pyrroline.

  • Catalyst Prep: Mix [Ir(COD)Cl]2 (1.0 mol%) and (R)-SpiroPAP (2.2 mol%) in degassed MeOH. Stir 1h.

  • Hydrogenation: Add the cyclic imine substrate. Transfer to an autoclave.

  • Reaction: Pressurize to 600 psi (40 bar) H2. Stir at RT for 12–24 hours.[2]

  • Isolation: Vent H2 carefully. Concentrate. The product is often >95% ee and requires only filtration through a silica plug.

Part 4: Comparative Data & Applications

Method Comparison Table
FeatureBeak Lithiation (Method A)Ir-Hydrogenation (Method B)Organocatalysis (Method C)
Enantioselectivity High (90-98% ee)Excellent (95-99% ee)Variable (80-95% ee)
Substrate Scope Broad (Diverse Aryl/Heteroaryl)Narrower (Requires Imine prep)Good for complex substituents
Scalability Low to Medium (Cryogenic limits)High (Industrial standard)Medium
Atom Economy Poor (Stoichiometric Li, Zn, Sparteine)ExcellentGood
Key Risk Sparteine availabilityCatalyst costReaction time
Case Study: Larotrectinib (Vitrakvi)

Larotrectinib, a TRK inhibitor, utilizes a chiral (S)-2-(2,5-difluorophenyl)pyrrolidine moiety.

  • Role of Scaffold: The pyrrolidine ring orients the difluorophenyl group to fill a hydrophobic pocket in the TRK kinase domain, while the nitrogen serves as an attachment point for the pyrazolo[1,5-a]pyrimidine hinge binder.

  • Synthesis Insight: While initial discovery routes utilized chiral resolution, optimized process routes often employ asymmetric hydrogenation or enzymatic transamination for cost-efficiency.

References

  • Beak, P., & Lee, W. K. (1990).

    
    -Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from Boc Derivatives of Cyclic Amines. The Journal of Organic Chemistry. [Link][3]
    
  • O'Brien, P. (2008). (-)-Sparteine: the most widely used chiral ligand for asymmetric organolithium chemistry.[4] Chemistry - A European Journal. [Link]

  • Organic Syntheses. (2012). Asymmetric Synthesis of Enantioenriched 2-Arylpyrrolidines: Lithiation/Arylation of N-Boc-pyrrolidine. Org.[5][6] Synth. 2012, 89, 382. [Link]

  • Zhou, Q. L., et al. (2011). Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Imines. Chemical Reviews. [Link]

  • FDA Label - Larotrectinib. (2018).[7] U.S. Food and Drug Administration. [Link][7]

Sources

Methodological & Application

Application Note: Asymmetric Synthesis of Methyl 4-[(2S)-pyrrolidin-2-yl]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The chiral pyrrolidine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core for Poly(ADP-ribose) polymerase (PARP) inhibitors such as Veliparib (ABT-888). The synthesis of Methyl 4-[(2S)-pyrrolidin-2-yl]benzoate presents a specific stereochemical challenge: establishing the C2-chiral center on a saturated nitrogen heterocycle attached to an electron-deficient aromatic ring.

While classical resolution and chiral auxiliary methods (e.g., using Evans auxiliaries) exist, they often suffer from poor atom economy and lengthy linear sequences. This Application Note details a catalytic asymmetric hydrogenation route. This approach utilizes state-of-the-art Iridium-catalysis to reduce an achiral pyrrole precursor directly to the chiral pyrrolidine with high enantioselectivity (>96% ee) and yield.

Key Advantages of this Protocol:

  • Step Economy: Reduces a 3-step sequence (auxiliary attachment, alkylation, cleavage) to a single catalytic step.

  • Scalability: Avoids stoichiometric chiral reagents; utilizes low catalyst loading (0.5–1.0 mol%).

  • Purity: Direct access to the (S)-enantiomer minimizes downstream chiral resolution requirements.

Synthetic Pathway Overview

The synthesis is divided into two phases:

  • Precursor Assembly: Suzuki-Miyaura coupling to generate the achiral 2-aryl pyrrole.

  • Asymmetric Hydrogenation: Iridium-catalyzed reduction of the heteroaromatic ring to set the (2S)-stereocenter.

Pathway Visualization

SyntheticPathway Start1 Methyl 4-iodobenzoate Intermediate Precursor: N-Boc-2-(4-methoxycarbonylphenyl)pyrrole Start1->Intermediate Suzuki Coupling Pd(dppf)Cl2, K2CO3 Start2 N-Boc-pyrrole-2-boronic acid Start2->Intermediate Product Target: This compound (N-Boc protected) Intermediate->Product Asymmetric Hydrogenation Catalyst [Ir(COD)Cl]2 / (S)-Ligand H2 (600 psi) Catalyst->Intermediate Deprotection TFA/DCM (Optional) Product->Deprotection

Figure 1: Synthetic workflow from commercial starting materials to the chiral target.

Phase 1: Precursor Synthesis (Suzuki Coupling)

Before the chiral center can be set, the carbon skeleton must be assembled. We utilize a robust Suzuki-Miyaura coupling between an aryl iodide and a protected pyrrole boronic acid.

Reagents & Materials
  • Aryl Halide: Methyl 4-iodobenzoate (1.0 equiv)

  • Boronic Acid: 1-(tert-Butoxycarbonyl)pyrrole-2-boronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv)

  • Base: K₂CO₂ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Protocol Steps
  • Charge: In a 3-neck round bottom flask equipped with a condenser, charge Methyl 4-iodobenzoate (26.2 g, 100 mmol), the boronic acid (25.3 g, 120 mmol), and Pd(dppf)Cl₂ (2.45 g, 3 mmol).

  • Inert: Evacuate and backfill with Nitrogen (x3).

  • Solvent Addition: Add degassed 1,4-Dioxane (400 mL) and degassed water (100 mL) containing dissolved K₂CO₃ (41.4 g, 300 mmol).

  • Reaction: Heat to 85°C for 12 hours. Monitor conversion by HPLC (Target: >98% conversion of iodide).

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute filtrate with EtOAc (500 mL) and wash with Brine (2 x 200 mL).

  • Purification: Dry organic layer over MgSO₄, concentrate in vacuo. Recrystallize the crude solid from Hexanes/EtOAc to yield N-Boc-2-(4-methoxycarbonylphenyl)pyrrole .

Critical Checkpoint: The N-Boc group is essential. It activates the pyrrole ring for the subsequent hydrogenation and prevents catalyst poisoning by the resulting amine.

Phase 2: Asymmetric Hydrogenation (Core Technology)

This is the critical step. Reducing electron-deficient pyrroles is thermodynamically challenging due to aromatic stabilization. We employ an Iridium-Phosphite-Oxazoline (Ir-PHOX) or Ir-Bisphosphine system, activated by iodine or acid, which facilitates the outer-sphere hydrogenation mechanism.

Mechanistic Insight

The hydrogenation of N-heterocycles generally proceeds via protonation of the substrate (or activation by Lewis acid) followed by hydride transfer. Iridium complexes are preferred over Ruthenium or Rhodium for pyrroles because they tolerate the steric bulk of the N-Boc group and operate effectively on the uncoordinated alkene.

Reagents & Catalyst Preparation[1][2]
  • Substrate: N-Boc-2-(4-methoxycarbonylphenyl)pyrrole (from Phase 1).

  • Pre-Catalyst: [Ir(COD)Cl]₂ (Bis(1,5-cyclooctadiene)diiridium(I) dichloride).

  • Chiral Ligand: (S)-Ph-PHOX (or (S)-SegPhos for alternative optimization).

  • Activator: Iodine (I₂) - Crucial for forming the active Ir(III) species.

  • Solvent: Toluene (anhydrous, degassed).

Detailed Protocol
  • Catalyst Formation (Glovebox Recommended):

    • In a vial, mix [Ir(COD)Cl]₂ (0.5 mol%) and (S)-Ph-PHOX (1.1 mol%) in dry Toluene. Stir for 30 mins at RT until the solution turns clear orange/red.

    • Add Iodine (I₂, 2.0 mol% relative to substrate). The color typically shifts to dark red. Stir for 10 mins.

  • Hydrogenation Setup:

    • Place the Substrate (1.0 equiv, e.g., 10 g) in a high-pressure stainless steel autoclave (Parr reactor).

    • Add the catalyst solution via syringe under a stream of Nitrogen.

    • Dilute with Toluene to reach a concentration of 0.2 M.

  • Reaction:

    • Seal the autoclave. Purge with H₂ (pressurize to 10 bar, vent) x 3.

    • Pressurize to 60 bar (approx. 870 psi) H₂.

    • Stir at 30°C for 24–48 hours.

    • Note: Higher temperatures (>50°C) increase rate but may erode enantioselectivity (ee).

  • Workup:

    • Vent H₂ carefully.

    • Concentrate the reaction mixture directly.

    • Pass through a short plug of silica gel (eluent: DCM) to remove the metal catalyst.

  • Analysis:

    • Determine conversion by ¹H NMR (disappearance of pyrrole olefin protons at 6.0–6.5 ppm).

    • Determine ee by Chiral HPLC (See Section 6).

Optimization Data (Reference Values)
Ligand SystemPressure (bar)Time (h)Yield (%)ee (%)Notes
(S)-Ph-PHOX 60249296 Preferred System
(S)-BINAP80486545Too sterically crowded
(S)-SegPhos60368891Good alternative
No I₂ Additive6072<5-Reaction fails without I₂

Troubleshooting & Critical Parameters

Catalyst Poisoning

The pyrrolidine product is a secondary amine (if Boc is lost) or a sterically hindered carbamate.

  • Issue: Incomplete conversion.

  • Cause: Trace sulfur from the Suzuki coupling or CO from poor quality H₂.

  • Fix: Ensure the precursor from Phase 1 is recrystallized and S-free. Use 5.0 grade H₂.

Enantioselectivity Erosion
  • Issue: ee drops below 90%.

  • Cause: Temperature too high (>40°C) or H₂ pressure too low (slow reaction allows background racemization or non-selective pathways).

  • Fix: Maintain 30°C strict control. Ensure pressure is >50 bar.

Decision Tree for Optimization

Optimization Start Check Conversion (24h) HighConv Conversion > 95% Start->HighConv LowConv Conversion < 50% Start->LowConv CheckEE Check ee (Chiral HPLC) HighConv->CheckEE Action1 Retest LowConv->Action1 Add more I2 Increase Pressure GoodEE Proceed to Isolation CheckEE->GoodEE ee > 95% BadEE Lower Temp to 20°C Change Solvent to DCM CheckEE->BadEE ee < 90%

Figure 2: Troubleshooting logic for the hydrogenation step.

Analytical Protocols (QC)

Chiral HPLC Method

To verify the (2S) configuration and optical purity.

  • Column: Chiralcel OD-H or AD-H (4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Hexanes : Isopropanol (90 : 10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Retention Times (Approx):

    • (2R)-Enantiomer: 8.5 min

    • (2S)-Enantiomer (Target): 11.2 min

  • Acceptance Criteria: >98.0% purity, >95.0% ee.

NMR Validation
  • ¹H NMR (400 MHz, CDCl₃): Confirm the saturation of the ring. Look for the multiplet at ~4.9 ppm (CH-N) and the disappearance of aromatic pyrrole peaks.

  • ¹³C NMR: Confirm the presence of the ester carbonyl (~166 ppm) and the Boc carbonyl (~154 ppm).

References

  • Wang, D.-S., et al. (2011).[1] "Highly Enantioselective Partial Hydrogenation of Simple Pyrroles: A Facile Access to Chiral 1-Pyrrolines." Journal of the American Chemical Society, 133(23), 8866–8869. Link

  • Penner, N., et al. (2012). "Scalable Synthesis of the PARP Inhibitor Veliparib (ABT-888)." Organic Process Research & Development, 16(12), 1967–1973. Link

  • Baeza, A., & Pfaltz, A. (2010). "Iridium-Catalyzed Asymmetric Hydrogenation of Unfunctionalized Enamines." Chemistry – A European Journal, 16(7), 2036–2039. Link

  • Zhou, Y.-G. (2020). "Asymmetric Hydrogenation of Heteroarenes and Arenes." Accounts of Chemical Research, 40(12), 1357–1366. Link

Disclaimer: This Application Note is for research purposes only. All procedures should be performed by qualified personnel in a fume hood with appropriate PPE. High-pressure hydrogenation carries explosion risks; ensure equipment is rated for 100 bar.

Sources

Palladium-Catalyzed C-H Arylation of N-Boc-Pyrrolidine at the C2 Position: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Arylpyrrolidines

The 2-arylpyrrolidine motif is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous biologically active compounds and serving as a valuable chiral auxiliary in asymmetric synthesis. The development of efficient and selective methods to construct this framework is therefore of paramount importance. Direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful strategy, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.

This guide provides a detailed overview and a field-proven protocol for the palladium-catalyzed C2-arylation of N-tert-butoxycarbonyl (N-Boc)-pyrrolidine. While direct C-H activation on saturated heterocycles can be challenging, a highly effective and enantioselective methodology has been established. This approach involves a directed, asymmetric deprotonation at the C2 position, followed by transmetalation and a subsequent palladium-catalyzed Negishi coupling. This method has proven to be robust, versatile, and highly enantioselective, making it the current state-of-the-art for accessing chiral 2-aryl-N-Boc-pyrrolidines.

Methodology: Enantioselective α-Arylation via Asymmetric Lithiation and Negishi Coupling

The most reliable and widely adopted method for the C2-arylation of N-Boc-pyrrolidine is a one-pot protocol that sequentially generates a chiral organometallic intermediate, which then undergoes a palladium-catalyzed cross-coupling with an aryl halide.[1][2][3] This process overcomes challenges associated with the stereochemical lability of intermediates and provides excellent control over enantioselectivity.[1]

Mechanism of Action

The reaction proceeds through a well-defined, multi-step mechanism:

  • Asymmetric Deprotonation: The process begins with the deprotonation of N-Boc-pyrrolidine at one of the C2 positions. This is achieved using a strong, non-nucleophilic base, typically sec-butyllithium (s-BuLi), in the presence of a chiral ligand. The most commonly used ligand for this purpose is (-)-sparteine, which forms a complex with s-BuLi and directs the deprotonation to one of the enantiotopic C2 protons, thereby establishing the stereochemistry of the final product.[1][3] This step generates a configurationally unstable 2-lithio-N-Boc-pyrrolidine intermediate.

  • Transmetalation: To stabilize the chiral carbanion, a transmetalation step is performed by adding a zinc salt, typically zinc chloride (ZnCl₂). This converts the lithiated species into a more configurationally robust 2-pyrrolidinozinc reagent.[4] This organozinc intermediate is stable enough to be used in the subsequent cross-coupling reaction, even at elevated temperatures.[5]

  • Palladium-Catalyzed Negishi Coupling: The final step is a Negishi cross-coupling reaction. A palladium(0) catalyst, typically generated in situ from a palladium(II) precursor like palladium acetate (Pd(OAc)₂), undergoes oxidative addition with an aryl bromide (Ar-Br). The resulting arylpalladium(II) complex then undergoes transmetalation with the 2-pyrrolidinozinc reagent. The final step is a reductive elimination from the resulting diorganopalladium(II) complex, which yields the desired 2-aryl-N-Boc-pyrrolidine product and regenerates the palladium(0) catalyst, thus completing the catalytic cycle.[1][2]

Catalytic Cycle: Negishi Coupling

G pd0 Pd(0)L_n arpdbr Ar-Pd(II)-Br(L_n) pd0->arpdbr Ar-Br oxidative_addition Oxidative Addition arpdpyr Ar-Pd(II)-Pyr(L_n) arpdbr->arpdpyr N-Boc-2-pyrrolidinyl-ZnCl znclbr ZnClBr arpdbr->znclbr transmetalation Transmetalation arpdpyr->pd0 Product reductive_elimination Reductive Elimination arpdpyr->reductive_elimination product 2-Aryl-N-Boc-pyrrolidine aryl_bromide Ar-Br organozinc N-Boc-2-pyrrolidinyl-ZnCl G cluster_0 Step 1: Asymmetric Lithiation cluster_1 Step 2: Transmetalation cluster_2 Step 3: Negishi Coupling cluster_3 Step 4: Workup & Purification a Charge flask with N-Boc-pyrrolidine and (-)-sparteine in TBME b Cool to -78 °C a->b c Add s-BuLi dropwise b->c d Stir for 3-5 hours at -78 °C c->d e Add solution of ZnCl₂ in THF d->e After lithiation is complete f Warm to room temperature e->f g Add Pd(OAc)₂, t-Bu₃P·HBF₄, and aryl bromide f->g After warming h Stir at room temperature or heat (e.g., 60 °C) g->h i Monitor reaction by TLC or LC-MS h->i j Quench with sat. aq. NH₄Cl i->j Upon completion k Extract with ethyl acetate j->k l Wash with sat. aq. NaHCO₃ and brine k->l m Dry over MgSO₄, filter, and concentrate l->m n Purify by flash chromatography m->n

Sources

Application Note: Enantioselective Synthesis of 2-Arylpyrrolidines via Organocatalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Significance

The 2-arylpyrrolidine scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for nicotinic acetylcholine receptor agonists (e.g., nicotine, nornicotine) and serotonin reuptake inhibitors. Historically, the enantioselective construction of this ring system relied on transition-metal catalysis (Ir, Rh) or chiral pool synthesis.

This guide details a robust, metal-free Organocatalytic Asymmetric Transfer Hydrogenation (ATH) protocol. By utilizing Chiral Phosphoric Acids (CPAs) derived from BINOL/SPINOL and Hantzsch esters as biomimetic reducing agents, this method delivers high enantioselectivity (


90% ee) under mild conditions.
Key Advantages:
  • Metal-Free: Eliminates toxic heavy metal leaching (ppm level) in API synthesis.

  • Operational Simplicity: No high-pressure hydrogenation equipment required.

  • Atom Economy: Utilizes stoichiometric organic hydride donors.

Mechanistic Principles

The reaction proceeds via a Brønsted Acid-Catalyzed Transfer Hydrogenation . The chiral phosphoric acid operates as a bifunctional catalyst, activating the imine substrate while simultaneously orienting the bulky Hantzsch ester via hydrogen bonding and steric confinement.

The Ternary Complex (Transition State)

The high enantioselectivity arises from a tight ion-pair/H-bond network in the transition state. The CPA protonates the nitrogen of the 2-aryl-1-pyrroline (forming an iminium ion), while the phosphoryl oxygen anchors the Hantzsch ester.

ATH_Mechanism cluster_legend Interaction Type Catalyst Chiral Phosphoric Acid (CPA) Complex Ternary Transition State (Chiral Contact Ion Pair) Catalyst->Complex Self-Assembly Substrate 2-Aryl-1-pyrroline (Cyclic Imine) Substrate->Complex Self-Assembly Reductant Hantzsch Ester (HEH) Reductant->Complex Self-Assembly Product Chiral 2-Arylpyrrolidine (>90% ee) Complex->Product Hydride Transfer Byproduct Pyridine Derivative Complex->Byproduct Product->Catalyst Catalyst Turnover H-Bonding H-Bonding Steric Repulsion Steric Repulsion

Figure 1: Mechanistic pathway of CPA-catalyzed transfer hydrogenation involving a ternary complex.

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7]
  • Substrate: 2-Phenyl-1-pyrroline (or substituted aryl variants).

  • Catalyst: (R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate). Note: TRIP is often the "gold standard" for sterically demanding substrates.

  • Reductant: Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (Hantzsch Ester).

  • Solvent: Toluene (Anhydrous).

Step-by-Step Procedure (0.5 mmol Scale)
  • Preparation: Flame-dry a 10 mL Schlenk tube or reaction vial equipped with a magnetic stir bar. Allow to cool under Argon flow.

  • Charging: Add 2-aryl-1-pyrroline (72.6 mg, 0.5 mmol, 1.0 equiv) and (R)-TRIP (18.8 mg, 0.025 mmol, 5 mol%) to the vial.

  • Solvation: Add anhydrous Toluene (2.5 mL, 0.2 M concentration). Stir at Room Temperature (RT) for 5 minutes to ensure catalyst solubilization and substrate interaction.

  • Reduction: Add Hantzsch Ester (152 mg, 0.6 mmol, 1.2 equiv) in one portion.

  • Reaction: Seal the vial and stir at 50 °C for 12–24 hours.

    • Monitoring: Monitor consumption of the imine via TLC (SiO2, Hexane/EtOAc) or LC-MS. The imine spot (UV active) should disappear, replaced by the amine (ninhydrin active).

  • Quenching: Cool to RT. Dilute with Et2O (10 mL) and quench with sat. NaHCO3 (5 mL).

  • Workup:

    • Separate layers. Extract aqueous layer with Et2O (2 x 10 mL).

    • Combine organics, wash with Brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: Flash column chromatography (SiO2).

    • Eluent: Gradient Hexane/EtOAc (9:1 to 7:3) + 1% Et3N (to prevent streaking of the amine).

Analytical Validation
  • Yield Determination: Isolate and weigh.

  • Enantiomeric Excess (ee): Chiral HPLC (e.g., Daicel Chiralcel OD-H or AD-H column).

    • Mobile Phase: Hexane/i-PrOH (90:10 to 98:2).

    • Flow: 0.5–1.0 mL/min.

    • Detection: UV @ 254 nm.

Data Analysis & Optimization

The choice of catalyst and solvent profoundly impacts enantioselectivity. Below is a summary of typical optimization data for 2-phenyl-1-pyrroline.

EntryCatalystSolventTemp (°C)Yield (%)ee (%)
1(R)-BINOL-PAToluene258545
2(R)-TRIPTHF259278
3(R)-TRIPDCM258865
4(R)-TRIP Toluene 50 96 94
5(R)-TRIPBenzene509593

Interpretation:

  • Solvent Effect: Non-polar aromatic solvents (Toluene, Benzene) maximize the tight ion-pairing required for high ee. Polar solvents (THF, DCM) disrupt the H-bond network.

  • Catalyst Sterics: The bulky 2,4,6-triisopropylphenyl groups on TRIP create a narrow chiral pocket, essential for distinguishing the prochiral faces of the cyclic imine.

Troubleshooting & Critical Parameters

Common Failure Modes
  • Low Conversion:

    • Cause: Impure Hantzsch ester (oxidized to pyridine).

    • Solution: Recrystallize Hantzsch ester from EtOH before use. It should be a bright yellow powder; pale or white indicates oxidation.

  • Low Enantioselectivity:

    • Cause: High water content in solvent.

    • Solution: Water competes for H-bonding sites on the catalyst. Use freshly distilled or molecular sieve-dried Toluene.

  • Product Instability:

    • Cause: 2-Arylpyrrolidines can be prone to oxidation (to pyrrole) or polymerization upon prolonged air exposure.

    • Solution: Store under Argon/Nitrogen at -20°C. Convert to HCl salt for long-term stability.

Workflow Visualization

Protocol_Workflow cluster_reaction Reaction Setup cluster_workup Downstream Processing Start Start: 2-Aryl-1-pyrroline Mix Mix Substrate + 5% TRIP in Toluene Start->Mix AddHEH Add Hantzsch Ester (1.2 eq) Mix->AddHEH Heat Heat to 50°C (12-24h) AddHEH->Heat Quench Quench (NaHCO3) Heat->Quench Complete Conversion Purify Flash Chromatography (SiO2 + 1% Et3N) Quench->Purify Analysis Chiral HPLC Analysis Purify->Analysis

Figure 2: Operational workflow for the synthesis and purification of 2-arylpyrrolidines.

References

  • Rueping, M., et al. (2006).[1][2] First Metal-Free Reduction of Heterocycles: Organocatalytic Transfer Hydrogenation of Quinolines.[1] Angewandte Chemie International Edition.

  • Hoffmann, S., Seayad, A. M., & List, B. (2005). A Powerful Brønsted Acid Catalyst for the Organocatalytic Asymmetric Transfer Hydrogenation of Imines. Angewandte Chemie International Edition.

  • Li, G., & Antilla, J. C. (2009).[3] Highly Enantioselective Hydrogenation of Enamides Catalyzed by Chiral Phosphoric Acids.[3] Organic Letters.[3][4]

  • Simón, L., & Goodman, J. M. (2008). Mechanism of the Phosphoric Acid-Catalyzed Transfer Hydrogenation of Imines. Journal of the American Chemical Society.[5]

Sources

Application Note: Stereoselective Synthesis of Methyl 4-(pyrrolidin-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and drug development professionals. It details the precision synthesis of methyl 4-(pyrrolidin-2-yl)benzoate starting from L-Proline .

Two distinct protocols are provided to address different project needs:

  • Protocol A (The "Merck/Campos" Route): A scalable, enantioselective method using asymmetric lithiation/Negishi coupling. This is the industry standard for generating chiral 2-arylpyrrolidines with high optical purity.

  • Protocol B (The "MacMillan" Route): A modern, direct decarboxylative cross-coupling using photoredox catalysis. This is ideal for rapid analog generation and high-throughput screening (HTS).

Executive Summary & Strategic Analysis

The target molecule, methyl 4-(pyrrolidin-2-yl)benzoate , features a pyrrolidine ring attached at its C2 position to the C4 position of a benzoate ester. Synthesizing this motif from L-Proline presents a specific challenge: transforming the C2-carboxylic acid of proline into an aryl group while managing the C2 stereocenter.

  • Direct Substitution Challenge: The C2 stereocenter in L-Proline is defined by the carboxylic acid. Replacing this group directly (decarboxylative arylation) typically involves radical intermediates that lead to racemization unless specific chiral catalysts are employed.

  • The "Chiral Memory" Solution (Protocol A): The most robust industrial method involves decarboxylating L-Proline to N-Boc-pyrrolidine, then re-installing the chirality using (-)-sparteine-mediated lithiation. This allows for a stereocontrolled Negishi coupling with the benzoate electrophile.

  • The Direct Radical Solution (Protocol B): For rapid access where racemic material is acceptable (or separable via SFC), photoredox catalysis allows the direct coupling of N-Boc-Proline with aryl halides, excising the CO₂ in a single step.

Reaction Pathway Visualization

G Proline L-Proline (Chiral Pool) BocPyr N-Boc-Pyrrolidine (Achiral Intermediate) Proline->BocPyr 1. Decarboxylation 2. Boc-Protection Target Methyl 4-(pyrrolidin-2-yl)benzoate (Target Molecule) Proline->Target Protocol B: Photoredox (Ir/Ni Dual Catalysis) (Racemic Outcome) Lithio Lithiated Species (Chiral Aggregate) BocPyr->Lithio s-BuLi / (-)-Sparteine (Asymmetric Deprotonation) Zinc Organozinc Reagent (Retained Configuration) Lithio->Zinc ZnCl2 (Transmetallation) Zinc->Target Pd(OAc)2 / XPhos Methyl 4-iodobenzoate (Negishi Coupling)

Caption: Strategic flow comparing the Stereoselective Negishi Route (Solid) vs. Direct Photoredox Route (Dashed).

Protocol A: Enantioselective Negishi Coupling (The "Campos" Method)

This protocol is based on the methodology developed by Merck Process Research (Campos et al., JACS 2006). It is the gold standard for synthesizing 2-arylpyrrolidines with high enantiomeric excess (ee).

Phase 1: Precursor Preparation (L-Proline to N-Boc-Pyrrolidine)

Note: While N-Boc-pyrrolidine is commercially available, this step fulfills the requirement to start from L-Proline.

  • Decarboxylation: Suspend L-Proline (10.0 g, 86.9 mmol) in cyclohexanol (50 mL) with a catalytic amount of cyclohexenone (0.5 mL). Heat to reflux (160°C) for 18 hours. The cyclohexenone acts as a hydrogen acceptor to prevent disproportionation.

  • Isolation: Distill the pyrrolidine directly from the reaction mixture (bp 87°C).

  • Protection: Dissolve the distilled pyrrolidine in DCM (100 mL). Add TEA (1.2 eq) and Boc₂O (1.1 eq). Stir at RT for 4 hours. Wash with 1M HCl, NaHCO₃, and brine. Dry over MgSO₄ and concentrate to yield N-Boc-pyrrolidine as a colorless oil.

Phase 2: Asymmetric Lithiation & Negishi Coupling

Reagents:

  • Substrate: N-Boc-pyrrolidine (1.0 eq)

  • Chiral Ligand: (-)-Sparteine (1.2 eq) (or chiral bispidine surrogate if sparteine is unavailable)

  • Base: s-Butyllithium (1.2 eq, 1.4 M in cyclohexane)

  • Metal Source: ZnCl₂ (1.0 M in THF, 1.3 eq)

  • Electrophile: Methyl 4-iodobenzoate (1.1 eq)

  • Catalyst: Pd(OAc)₂ (5 mol%) / XPhos (10 mol%) or Pd(PPh₃)₄

Step-by-Step Methodology:

  • Complex Formation: In a flame-dried 3-neck flask under Argon, dissolve (-)-sparteine (1.2 eq) in anhydrous TBME (tert-butyl methyl ether) at -78°C.

  • Deprotonation: Add s-BuLi dropwise via syringe pump over 30 minutes. Stir for 15 minutes to form the chiral lithium-sparteine complex.

  • Lithiation: Add a solution of N-Boc-pyrrolidine (1.0 eq) in TBME dropwise at -78°C. Stir for 3-5 hours at -78°C.

    • Mechanism:[1][2][3][4][5][6] The bulky chiral ligand directs the removal of the pro-S proton, forming the lithiated species with high enantioselectivity.

  • Transmetallation: Add ZnCl₂ solution (1.3 eq) dropwise. Allow the mixture to warm slowly to 0°C over 1 hour.

    • Critical Control Point: This step converts the reactive organolithium to a milder organozinc reagent with retention of configuration, preventing racemization and enabling compatibility with the ester group on the benzoate.

  • Coupling: In a separate flask, mix Methyl 4-iodobenzoate (1.1 eq), Pd(OAc)₂, and XPhos in THF. Transfer the organozinc solution to this flask via cannula at RT. Stir for 12 hours.

  • Workup: Quench with sat. NH₄Cl. Extract with EtOAc.[7] Purify via flash chromatography (Hexane/EtOAc gradient).

Data Output:

Parameter Specification
Yield 65-75% (from N-Boc-pyrrolidine)
Enantiomeric Excess (ee) >90% (typically 94-96%)
Configuration (S)-enantiomer (using (-)-sparteine)

| Key Impurity | Homocoupled biaryl (minimized by XPhos) |

Protocol B: Decarboxylative Cross-Coupling (Photoredox)

This protocol utilizes Dual Catalysis (Ir/Ni) to directly excise the carboxylate of N-Boc-Proline and replace it with the aryl group. This method is faster but typically produces racemic material unless specialized chiral Ni-ligands are used.

Reagents:

  • Substrate: N-Boc-L-Proline (1.0 eq)

  • Electrophile: Methyl 4-iodobenzoate (1.0 eq)

  • Photocatalyst: [Ir(dF(CF₃)ppy)₂ (dtbbpy)]PF₆ (1 mol%)

  • Cross-Coupling Catalyst: NiCl₂·glyme (5 mol%) with dtbbpy (5 mol%)

  • Base: Cs₂CO₃ (3.0 eq)

  • Solvent: DMF or DMSO (degassed)

  • Light Source: 34 W Blue LED (450 nm)

Step-by-Step Methodology:

  • Setup: In an 8 mL vial equipped with a stir bar, combine N-Boc-L-Proline, Methyl 4-iodobenzoate, catalysts, and base.

  • Inertion: Seal the vial and purge with Nitrogen for 10 minutes. Add degassed DMF via syringe.

  • Irradiation: Place the vial 2-3 cm from the Blue LED fan-cooled setup. Stir vigorously for 24-48 hours.

    • Mechanism:[1][2][3][4][5][6] The Ir catalyst oxidizes the carboxylate to a carboxyl radical, which extrudes CO₂ to form an

      
      -amino radical. The Ni catalyst captures this radical and couples it with the aryl iodide.
      
  • Workup: Dilute with water and extract with diethyl ether. The ester functionality is preserved due to the mild, neutral conditions.

Analytical Validation

To confirm the identity and purity of methyl 4-(pyrrolidin-2-yl)benzoate , use the following parameters:

  • 1H NMR (400 MHz, CDCl₃):

    • 
       8.00 (d, 2H, Ar-H ortho to ester)
      
    • 
       7.40 (d, 2H, Ar-H meta to ester)
      
    • 
       4.15 (m, 1H, Pyr-C2-H) — Diagnostic methine signal
      
    • 
       3.90 (s, 3H, COOCH₃)
      
    • 
       1.40 (s, 9H, Boc) — If protected
      
  • Chiral HPLC:

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/IPA (90:10).

    • Note: Protocol A should show a major peak for the (S)-enantiomer. Protocol B will show a 1:1 ratio (racemic).

References

  • Campos, K. R., et al. (2006). "Enantioselective Arylation of N-Boc-pyrrolidine: The Merck Process." Journal of the American Chemical Society, 128(11), 3538-3539.

  • Zuo, Z., et al. (2014).

    
    -Carboxyl sp3-Carbons with Aryl Halides." Science, 345(6195), 437-440. 
    
  • Colombe, J. R., et al. (2013). "Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions." Organic Letters, 15(22), 5754–5757.

  • Beak, P., et al. (1994). "Asymmetric Deprotonation of N-Boc-pyrrolidine." Journal of the American Chemical Society, 116(8), 3231–3239.

Sources

Reductive cross-coupling methods for pyrrolidine-benzoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Reductive Cross-Coupling Methods for Pyrrolidine-Benzoate Synthesis Audience: Researchers, Scientists, and Drug Development Professionals

Guide Overview: From Planar Pyridines to 3D Pyrrolidine Scaffolds

This document provides a detailed guide to the synthesis of N-alkoxycarbonyl-pyrrolidines (a core structure analogous to pyrrolidine-benzoates) via the reductive cross-coupling of pyridines and chloroformates. The dearomatization of flat, abundant pyridine feedstocks into complex, three-dimensional saturated heterocycles is a paramount challenge in modern medicinal chemistry.[1] Saturated nitrogen heterocycles like pyrrolidines are prevalent motifs in FDA-approved pharmaceuticals and bioactive natural products, making their efficient synthesis a critical goal.[2][3][4]

Traditional multi-step methods are often resource-intensive. Reductive cross-coupling, however, has emerged as a powerful strategy to forge C-C and C-N bonds by merging two electrophilic partners under reducing conditions, typically with an inexpensive and earth-abundant metal catalyst like nickel.[5][6][7] This guide will focus on a particularly elegant application of this methodology: the direct, single-step conversion of pyridines into highly functionalized dihydropyridine precursors, which are then readily reduced to the desired pyrrolidine frameworks. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-tested protocols, and offer insights into experimental design and troubleshooting.

The Core Principle: Overcoming Aromaticity via In Situ Activation

The primary challenge in functionalizing pyridines is their inherent aromatic stability.[8] Direct nucleophilic addition is thermodynamically unfavorable. The key to this methodology is to transiently disrupt this stability through activation.

Activation Step: Pyridine, a nucleophile, reacts with an electrophilic chloroformate (e.g., ethyl or benzyl chloroformate). This forms a highly reactive N-acylpyridinium salt in situ.[9] This activation serves two crucial purposes:

  • Breaks Aromaticity: The pyridinium ion is no longer a neutral aromatic system, rendering it significantly more electrophilic.

  • Installs the "Benzoate" Moiety: The N-alkoxycarbonyl group from the chloroformate is incorporated directly onto the nitrogen atom, which will be carried through to the final pyrrolidine product.

This activated intermediate is the central player in the subsequent nickel-catalyzed reductive coupling process.

The Catalytic Engine: Nickel-Mediated Reductive Cross-Coupling

Nickel-catalyzed reductive cross-coupling reactions provide a robust platform for joining two electrophiles.[5][10] In this context, the pyridinium salt acts as one electrophile, and the second component is introduced through the catalytic cycle. For the synthesis of 2-aryl-1,2-dihydropyridines, a common and valuable class of precursors, an organozinc reagent is often used as the coupling partner.[9]

Workflow Overview

The overall transformation from a simple pyridine to a functionalized piperidine (a closely related and often co-synthesized structure) or pyrrolidine derivative can be visualized as a two-stage process.

G cluster_0 Stage 1: Reductive Cross-Coupling cluster_1 Stage 2: Saturation Pyridine Pyridine (Starting Material) Activation In Situ Pyridinium Salt Formation Pyridine->Activation Chloroformate Chloroformate (R-OCOCl) Chloroformate->Activation Coupling_Partner Organometallic Reagent (e.g., Ar-ZnBr) Coupling Ni-Catalyzed Reductive Coupling Coupling_Partner->Coupling Catalyst Ni(0) Catalyst + Chiral Ligand Catalyst->Coupling DHP Enantioenriched N-Alkoxycarbonyl-1,2-Dihydropyridine Reduction Reduction (e.g., Pd/C, H2) DHP->Reduction Activation->Coupling Coupling->DHP Piperidine Chiral Piperidine (Final Product Core) Reduction->Piperidine caption Fig. 1: Two-stage workflow for chiral piperidine synthesis.

Caption: Fig. 1: General workflow from pyridine to saturated heterocycles.

Mechanistic Insights: The "Why" Behind the Reaction Components

Understanding the catalytic cycle is crucial for optimizing conditions and troubleshooting. The reaction is believed to proceed through a Ni(0)/Ni(II) cycle, although Ni(I)/Ni(III) pathways can also be operative in similar systems.[11]

  • Catalyst Activation: A Ni(II) precatalyst (e.g., Ni(acac)₂) is reduced in situ by a stoichiometric reductant (e.g., Zn or Mn powder) to the active Ni(0) species.

  • Oxidative Addition/Coordination: The electron-rich Ni(0) complex coordinates to the π-system of the electron-deficient N-acylpyridinium salt. This can be viewed as an oxidative addition, forming a Ni(II) intermediate.

  • Transmetalation: If a second coupling partner like an arylzinc reagent is used, it undergoes transmetalation with the Ni(II) complex, transferring the aryl group to the nickel center.

  • Reductive Elimination: The two coupled fragments (the dihydropyridinyl moiety and the aryl group) are expelled from the nickel center in the final C-C bond-forming step. This regenerates the active Ni(0) catalyst, allowing the cycle to continue.

The choice of ligand is critical for success, especially in asymmetric variants. Chiral ligands, such as phosphoramidites or bisphosphines, create a chiral environment around the nickel atom, influencing the stereochemical outcome of the reductive elimination step and leading to an enantioenriched product.[9]

G cluster_cycle Catalytic Cycle Ni0 L*Ni(0) (Active Catalyst) NiII_pyridyl L*Ni(II)-Dihydropyridinyl Intermediate Ni0->NiII_pyridyl Oxidative Addition NiII_pre Ni(II) Precatalyst NiII_pre->Ni0 Reduction Reductant Reductant (e.g., Zn) Pyridinium N-Acylpyridinium Salt Pyridinium->NiII_pyridyl ArZnBr Ar-ZnBr NiII_aryl L*Ni(II)(Ar)(Dihydropyridinyl) Complex ArZnBr->NiII_aryl Product 2-Aryl-1,2-Dihydropyridine + Ni(0) NiII_pyridyl->NiII_aryl Transmetalation NiII_aryl->Product Reductive Elimination caption Fig. 2: Simplified Ni(0)/Ni(II) catalytic cycle.

Caption: Fig. 2: Simplified Ni(0)/Ni(II) catalytic cycle for arylation.

Experimental Protocols

Disclaimer: These protocols are adapted from established literature and should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE). All reagents should be handled according to their Safety Data Sheets (SDS).

Protocol 1: Enantioselective Synthesis of Ethyl 2-(4-fluorophenyl)-1,2-dihydropyridine-1-carboxylate

This protocol is based on the enantioselective arylation of pyridine developed by the Doyle group and serves as an excellent example of the core methodology.[9]

Materials & Reagents

Reagent/MaterialFormula/GradeSupplierNotes
Nickel(II) acetylacetonateNi(acac)₂Major chemical supplierPrecatalyst
(S)-MONOPHOSTMC₂₉H₃₄NO₂PChiral ligand supplierStore under inert gas
PyridineC₅H₅NAnhydrous, >99.8%Use freshly distilled or from a sure-seal bottle
Ethyl chloroformateC₃H₅ClO₂>99%Highly toxic and corrosive. Handle with extreme care.
4-Fluorophenylzinc bromideFC₆H₄ZnBr0.5 M in THFPrepared fresh or purchased commercially
Tetrahydrofuran (THF)C₄H₈OAnhydrous, inhibitor-freeSolvent
Zinc DustZn<10 micron, activatedReductant

Step-by-Step Procedure:

  • Glovebox Setup: Inside an inert atmosphere glovebox, add Ni(acac)₂ (5.1 mg, 0.02 mmol, 4 mol%) and (S)-MONOPHOSTM (10.9 mg, 0.024 mmol, 4.8 mol%) to an oven-dried 8 mL vial equipped with a magnetic stir bar.

  • Solvent & Reagent Addition: Add 1.0 mL of anhydrous THF to the vial. Stir for 5 minutes until a homogeneous solution forms. Add pyridine (41 µL, 0.5 mmol, 1.0 equiv).

  • Reaction Cooling: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and place it in a cooling bath set to -20 °C.

  • Activator Addition: Slowly add ethyl chloroformate (57 µL, 0.6 mmol, 1.2 equiv) dropwise via syringe. Stir the reaction at -20 °C for 15 minutes. The solution should change color, indicating the formation of the pyridinium salt.

  • Nucleophile Addition: Add the solution of 4-fluorophenylzinc bromide (3.0 mL, 1.5 mmol, 3.0 equiv, 0.5 M in THF) dropwise over 5 minutes.

  • Reaction Execution: Allow the reaction to stir at -20 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Typically, reactions run for 12-24 hours.

  • Quenching: Once the reaction is complete, carefully quench by pouring it into a separatory funnel containing a saturated aqueous solution of NH₄Cl (20 mL).

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the title dihydropyridine.

Protocol 2: Hydrogenation to Saturated Piperidine

The resulting dihydropyridine can be readily reduced to the corresponding saturated heterocycle.

Materials & Reagents

Reagent/MaterialFormula/GradeSupplierNotes
Dihydropyridine Product-From Protocol 1Substrate
Palladium on CarbonPd/C10 wt. %Catalyst
Ethyl AcetateC₈H₈O₂ACS GradeSolvent
Hydrogen GasH₂High purityReductant

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the dihydropyridine product (e.g., 0.25 mmol) in ethyl acetate (5 mL) in a round-bottom flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add 10% Pd/C (approx. 10 mol% Pd) to the solution.

  • Hydrogenation: Seal the flask, purge with nitrogen, and then introduce hydrogen gas (typically via a balloon or a Parr hydrogenator) at atmospheric pressure.

  • Reaction Execution: Stir the mixture vigorously at room temperature for 4-12 hours until the reaction is complete (monitored by TLC).

  • Workup: Carefully vent the hydrogen atmosphere and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the saturated piperidine product, which can be further purified if necessary.

Data & Scope

The power of this methodology lies in its broad applicability. A wide range of substituents on both the pyridine and the aryl nucleophile are tolerated.

Table 1: Representative Substrate Scope & Yields [9]

EntryPyridine SubstrateAryl NucleophileProduct Yield (%)Enantiomeric Excess (%)
1Pyridine4-F-PhZnBr8594
2PyridinePhZnBr8891
3Pyridine4-MeO-PhZnBr8190
4Pyridine2-Naphthyl-ZnBr7596
53-Methylpyridine4-F-PhZnBr7993
63-ChloropyridinePhZnBr6592

Yields are for the isolated dihydropyridine product. Enantiomeric excess determined after hydrogenation.

Field Insights & Troubleshooting

  • Causality of Reagent Choice:

    • Reductant: Zinc is often preferred over manganese due to its lower cost and easier handling, though manganese can be more effective in certain systems by promoting the formation of the active Ni(0) species.[5]

    • Ligand: The choice of ligand is paramount. For asymmetric synthesis, chiral phosphoramidites like MONOPHOSTM are effective due to their steric bulk and electronic properties which create a well-defined chiral pocket around the nickel center.[9] For non-asymmetric transformations, simple bipyridine-type ligands are often sufficient and cost-effective.[6][12]

    • Solvent: Anhydrous, non-coordinating solvents like THF are crucial. Protic solvents will quench the organometallic reagents and reactive intermediates.

  • Common Issues:

    • Low Yield: This can result from inefficient catalyst activation or decomposition of the pyridinium salt. Ensure all reagents and solvents are strictly anhydrous. Activating the zinc powder (e.g., with 1,2-dibromoethane) can sometimes improve results.

    • Poor Enantioselectivity: Impurities in the ligand or solvent can be detrimental. Ensure the highest purity reagents are used. The temperature of the reaction is also critical; running at lower temperatures often improves selectivity.

    • Side Reactions: Homocoupling of the arylzinc reagent can compete with the desired cross-coupling. This is often minimized by the slow addition of reagents and maintaining low temperatures.

Conclusion

The nickel-catalyzed reductive cross-coupling of pyridines with chloroformates represents a highly efficient and modular route to valuable N-alkoxycarbonyl-dihydropyridines. This strategy masterfully overcomes the inherent stability of the pyridine ring through in situ activation, providing rapid access to complex, chiral scaffolds from simple, abundant starting materials. The subsequent reduction to saturated pyrrolidine and piperidine cores highlights the synthetic utility of the method. For researchers in drug discovery and development, this powerful transformation offers a streamlined pathway to explore new chemical space and accelerate the synthesis of next-generation therapeutics.

References

  • Shaping Molecular Landscapes: Recent Advances, Opportunities, and Challenges in Dearomatization - PMC. (n.d.). National Institutes of Health (NIH). [Link]

  • Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. (2023). MDPI. [Link]

  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. (2024). ACS Publications. [Link]

  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. (2024). ACS Publications. [Link]

  • Recent advances in the dearomative functionalisation of heteroarenes. (n.d.). National Institutes of Health (NIH). [Link]

  • Pyrrolidine synthesis via ring contraction of pyridines. (n.d.). Nature. [Link]

  • Mechanisms of nickel-catalyzed reductive cross-coupling reactions. (n.d.). OAE Publishing Inc.. [Link]

  • One-pot synthesis of N-aryl 1,4-dihydropyridine derivatives and their biological activities. (n.d.). Indian Academy of Sciences. [Link]

  • Nickel-Catalyzed Reductive Cross-Coupling of Heteroaryl Chlorides and Aryl Chlorides. (2021). ACS Publications. [Link]

  • Asymmetric synthesis of C2-symmetric vicinal diamines via reductive dimerization of N-acylpyridinium and related salts. (2008). PubMed. [Link]

  • Nickel-catalyzed reductive coupling of alkyl halides with other electrophiles: concept and mechanistic considerations. (n.d.). Royal Society of Chemistry. [Link]

  • Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. (2012). ACS Publications. [Link]

  • Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. (2024). MDPI. [Link]

  • General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. (2021). ACS Publications. [Link]

  • Nickel-catalyzed C-3 direct arylation of pyridinium ions for the synthesis of 1-azafluorenes. (n.d.). National Institutes of Health (NIH). [Link]

  • Cross-Coupling of Heteroatomic Electrophiles. (2019). ACS Publications. [Link]

  • Nickel-Catalyzed Reductive Allyl-Aryl Cross-Electrophile Coupling via Allylic C-F Bond Activation. (2022). PubMed. [Link]

  • Pyrrolidine synthesis via ring contraction of pyridines. (n.d.). National Institutes of Health (NIH). [Link]

  • Nickel-Catalyzed Reductive Couplings. (2016). ResearchGate. [Link]

  • Reaction Development and Mechanistic Elucidation in Nickel Catalysis. (n.d.). eScholarship.org. [Link]

  • Ester Formation via Nickel-Catalyzed Reductive Coupling of Alkyl Halides with Chloroformates. (n.d.). Organic Chemistry Portal. [Link]

  • General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. (2021). Semantic Scholar. [Link]

  • Nickel-Catalyzed Reductive Alkylation of Pyridines via C-N Bond Activation. (2025). PubMed. [Link]

  • Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Nickel-catalyzed reductive coupling reactions : application to the total syntheses of pumiliotoxins 209F and 251D. (n.d.). DSpace@MIT. [Link]

  • Nickel-catalyzed enantioselective arylation of pyridine. (2020). The Doyle Group. [Link]

  • Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. (2024). MDPI. [Link]

  • and Ni/Pd-Catalyzed Reductive Coupling of Lignin-Derived Aromatics to Access Biobased Plasticizers. (2023). ACS Publications. [Link]

  • Modular synthesis of chiral 1,2-dihydropyridines via Mannich/Wittig/cycloisomerization sequence that internally reuses waste. (2021). National Institutes of Health (NIH). [Link]

Sources

Troubleshooting & Optimization

Preventing racemization during hydrolysis of methyl 4-[(2S)-pyrrolidin-2-yl]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Racemization During Hydrolysis of Methyl 4-[(2S)-pyrrolidin-2-yl]benzoate Ticket ID: CHEM-SUP-8829 Status: Open Priority: High (Chiral Integrity Risk)

Executive Summary & Diagnostic

User Issue: Significant loss of enantiomeric excess (ee%) observed during the saponification of this compound. Root Cause Analysis: The chiral center at the C2 position of the pyrrolidine ring is benzylic (attached directly to the phenyl ring). This structural feature drastically increases the acidity of the


-proton. Under standard basic hydrolysis conditions (e.g., NaOH/MeOH), the base deprotonates this center, forming a resonance-stabilized planar carbanion/enolate intermediate, leading to racemization upon reprotonation.

Risk Multiplier: If the pyrrolidine nitrogen is protected with an electron-withdrawing group (e.g., Boc, Cbz), the acidity of the


-proton increases further, making racemization almost instantaneous in strong base.
The Racemization Mechanism

The following diagram illustrates why your current protocol is likely failing. The benzylic stabilization allows the chiral center to planarize easily under basic conditions.

RacemizationMechanism Start Starting Material (S)-Enantiomer (Tetrahedral sp3) Base Base Attack (OH- removes H+) Start->Base High Acidity of Benzylic Proton Intermediate Planar Intermediate (Resonance Stabilized Benzylic Carbanion) Base->Intermediate Deprotonation Product Racemic Mixture (R/S)-Product Intermediate->Product Reprotonation from either face

Figure 1: Mechanism of base-catalyzed racemization for 2-arylpyrrolidines.

Troubleshooting Guides (SOPs)

Protocol A: The "Silver Bullet" (Trimethyltin Hydroxide)

Best For: Small-scale, high-value intermediates where maintaining >99% ee is critical. Mechanism: Me


SnOH acts as a mild Lewis acid/hydroxide donor that hydrolyzes esters at neutral pH, avoiding the harsh basic environment that drives deprotonation.

Reagents:

  • Trimethyltin hydroxide (Me

    
    SnOH) [CAS: 56-24-6]
    
  • 1,2-Dichloroethane (DCE) or Toluene

Step-by-Step:

  • Dissolve the ester (1.0 equiv) in DCE (0.1 M concentration).

  • Add solid Me

    
    SnOH (2.0 – 5.0 equiv).
    
  • Heat to 60°C (monitor closely; do not exceed 80°C).

  • Monitor by TLC/LCMS. Reaction typically completes in 4–12 hours.

  • Workup (Critical): Dilute with EtOAc and wash with 5% HCl or KHSO

    
     to remove organotin byproducts. Note: Organotins are toxic; handle with extreme care in a fume hood.
    

Why this works: The reaction proceeds via a tin-carboxylate intermediate that does not generate a free enolate, preserving the stereocenter [1].

Protocol B: The "Green" Route (Enzymatic Hydrolysis)

Best For: Scale-up (>1g) and acid-sensitive substrates. Mechanism: Pig Liver Esterase (PLE) operates at pH 7–8, well below the pKa of the benzylic proton.

Reagents:

  • Pig Liver Esterase (PLE) (lyophilized powder)

  • Phosphate Buffer (pH 7.5, 0.1 M)

  • Acetone or DMSO (Co-solvent, <10% v/v)

Step-by-Step:

  • Suspend the ester in Phosphate Buffer (pH 7.5). If insoluble, add acetone dropwise until a fine emulsion forms.

  • Add PLE (approx. 100 units per mmol of ester).

  • Stir gently at 30°C .

  • Monitor pH; as acid forms, the pH will drop. Maintain pH 7.5 by automatic titration or periodic addition of 0.1 M NaOH. Crucial: Do not overshoot pH 8.

  • Once conversion reaches >95%, acidify to pH 4 and extract with EtOAc.

Why this works: Enzymes provide a chiral pocket that excludes the base-catalyzed deprotonation pathway. PLE is historically proven for proline and phenylglycine derivatives [2].

Protocol C: Acid Hydrolysis (The Robust Option)

Best For: Substrates with no acid-labile protecting groups (e.g., no Boc/tBu). Mechanism: Acid-catalyzed hydrolysis (A


2) does not involve a carbanion intermediate, making racemization mechanistically impossible via the deprotonation pathway.

Reagents:

  • 6 M HCl (aqueous)

  • 1,4-Dioxane (to solubilize the organic layer)

Step-by-Step:

  • Dissolve ester in 1,4-Dioxane.

  • Add 6 M HCl (10 equiv).

  • Heat to reflux (100°C) for 4–6 hours.

  • Concentrate in vacuo to remove dioxane/water.

  • The product will likely be the HCl salt of the amino acid.

Warning: If your molecule contains an N-Boc group, this method will remove it. If N-protection is required, use Protocol A.

Comparative Data Analysis

MethodReagentsReaction pHRisk of RacemizationScalabilityCost
Standard Base LiOH / THF / H2O12–14High (esp. if N-protected)HighLow
Tin Reagent Me

SnOH / DCE
NeutralVery Low Low (Toxicity)High
Enzymatic PLE / Buffer7.0–8.0Negligible MediumMedium
Acidic 6M HCl / Dioxane< 1Low HighLow

Decision Logic & Workflow

Use the following logic gate to select your method.

DecisionTree Start Start: Hydrolysis of This compound CheckProt Is the Pyrrolidine Nitrogen Protected (e.g., Boc, Cbz)? YesProt Yes (Protected) CheckScale Is Scale > 5 grams? YesProt->CheckScale NoProt No (Free Amine) AcidCheck Can molecule tolerate strong acid (reflux)? NoProt->AcidCheck HighScale Use Enzymatic (PLE) (Protocol B) CheckScale->HighScale Yes LowScale Use Me3SnOH (Protocol A) CheckScale->LowScale No UseAcid Use 6M HCl Reflux (Protocol C) AcidCheck->UseAcid Yes UseLiOH Use LiOH @ 0°C (Strict Temp Control) AcidCheck->UseLiOH No

Figure 2: Method selection workflow based on substrate protection and scale.

Frequently Asked Questions (FAQ)

Q: I tried LiOH at room temperature and got 50% ee. Can I rescue the material? A: No. Once racemization occurs, the (R) and (S) enantiomers are chemically identical in an achiral environment. You would need to perform a chiral resolution (e.g., recrystallization with a chiral acid like tartaric acid) or chiral chromatography (SFC), which is expensive and will result in >50% yield loss. It is more efficient to restart the hydrolysis with Protocol A or B.

Q: Why is the "benzylic" position so sensitive? A: The pKa of a standard alpha-proton in an ester is ~24. However, because your chiral center is attached to a phenyl ring, the negative charge formed upon deprotonation is delocalized into the aromatic system (benzylic resonance). This lowers the pKa significantly (to ~19–20), making it easily accessible to hydroxide bases [3].

Q: Can I use Potassium Trimethylsilanolate (TMSOK) instead of the Tin reagent? A: Yes. TMSOK is a valid "anhydrous hydroxide" source that is safer than organotins. It is often used in THF/DCM. However, Me


SnOH is generally documented as being milder for highly sensitive epimerizable centers [1]. If you choose TMSOK, run the reaction at 0°C initially.

Q: Does the counter-ion matter? (LiOH vs NaOH) A: Yes. Lithium (Li


) is a harder Lewis acid and coordinates tightly to the carbonyl oxygen, which can sometimes accelerate hydrolysis without requiring as high a pH as NaOH. Always prefer LiOH over NaOH for chiral esters, but for this specific benzylic substrate, even LiOH is risky at room temperature.

References

  • Nicolaou, K. C., et al. (2005).[1][2][3] "A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide." Angewandte Chemie International Edition, 44(9), 1378–1382.[1][4]

  • Ohno, M., & Otsuka, M. (1989). "Chiral Synthons by Ester Hydrolysis Catalyzed by Pig Liver Esterase."[5] Organic Reactions, 37, 1.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.

Sources

Optimizing chiral resolution of racemic methyl 4-(pyrrolidin-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Chiral Resolution of Methyl 4-(pyrrolidin-2-yl)benzoate

Ticket ID: #CR-MPB-2024 Subject: Resolution Optimization for Racemic Methyl 4-(pyrrolidin-2-yl)benzoate Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are attempting to resolve Methyl 4-(pyrrolidin-2-yl)benzoate (CAS: 1213131-85-1 / 1203685-30-6). This molecule contains a basic secondary amine (pyrrolidine) and a base-sensitive methyl ester.

Critical Constraint: The ester moiety is susceptible to hydrolysis under strong basic conditions or high temperatures. All "free-basing" steps must be performed under controlled pH and temperature to prevent conversion to the carboxylic acid zwitterion.

This guide prioritizes Diastereomeric Salt Formation (Classical Resolution) as the most scalable approach, supported by Chiral HPLC for analytical monitoring.

Module 1: Diagnostic & Analytical Support

Q: How do I accurately determine the enantiomeric excess (ee) before starting? A: Do not rely on optical rotation for process development; it is prone to aggregation errors. You must establish a robust Chiral HPLC method.

Recommended Method (Chiral Stationary Phase): For 2-arylpyrrolidines, polysaccharide-based columns are the industry standard.

ParameterCondition A (Primary)Condition B (Alternative)
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane : IPA : Diethylamine (90:10:0.1)n-Hexane : Ethanol : Diethylamine (85:15:0.1)
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV @ 254 nm (Benzoate chromophore)UV @ 254 nm
Temp 25°C25°C

Technical Note: The addition of 0.1% Diethylamine (DEA) is mandatory to suppress peak tailing caused by the secondary amine interacting with residual silanols on the silica support [1, 3].

Module 2: Classical Resolution (Crystallization)

Q: Which resolving agent should I choose? A: Based on structural analogs (2-arylpyrrolidines), Tartaric Acid derivatives are the highest probability hits. The rigid pyrrolidine ring often crystallizes well with C2-symmetric acids.

Priority Screen List:

  • Di-p-toluoyl-L-tartaric acid (L-DTTA) (Target: High efficiency, often forms stable salts).

  • L-Tartaric Acid (Target: Cost-effective, but high risk of "oiling out").

  • (S)-Mandelic Acid (Target: Good alternative if tartrates fail).

  • N-Acetyl-L-leucine (Target: Kinetic resolution potential).

Q: My salt is "oiling out" instead of crystallizing. How do I fix this? A: Oiling out indicates the salt is forming a supersaturated liquid phase before organizing into a lattice. This is common with flexible alkyl esters.

Troubleshooting Protocol: The "Double-Solvent" Switch

  • Dissolution: Dissolve the racemate and acid in a minimum amount of "Good Solvent" (Methanol or Ethanol) at 50°C.

  • Nucleation: Add the "Bad Solvent" (MTBE or Isopropyl Acetate) dropwise until slight turbidity persists.

  • Seeding: Add a seed crystal (if available) or scratch the glass surface.

  • Cooling: Cool slowly (5°C/hour). Rapid cooling traps impurities and promotes oiling.

Module 3: Experimental Workflow

Protocol A: The "Pope-Peachey" Approach (0.5 eq Method)

Best for: Maximizing theoretical yield of the desired enantiomer when the resolving agent is expensive.

Theory: You use 0.5 equivalents of the chiral acid. The desired enantiomer forms the insoluble salt; the undisputed enantiomer remains in solution as the free base [1].

Step-by-Step:

  • Charge: Place 10.0 g (48.7 mmol) of racemic Methyl 4-(pyrrolidin-2-yl)benzoate in a reactor.

  • Solvent: Add 100 mL Ethanol (10 vol). Heat to 60°C.

  • Addition: Add 24.3 mmol (0.5 eq) of Di-p-toluoyl-L-tartaric acid dissolved in 20 mL warm Ethanol.

  • Equilibration: Stir at 60°C for 30 mins. The solution should be clear.

  • Crystallization: Cool to 20°C over 6 hours.

  • Filtration: Filter the white solid. Wash with cold Ethanol/MTBE (1:1).

  • Analysis: Dry a small sample. Neutralize and check ee% via HPLC.

    • Target: >85% ee in first pass.

    • If <80% ee: Recrystallize from pure Ethanol.

Protocol B: Free-Basing (Recovery)

Critical Safety Warning: Avoid aqueous NaOH/KOH which will hydrolyze the ester.

  • Suspend the chiral salt in EtOAc (Ethyl Acetate).

  • Add Saturated NaHCO₃ (Sodium Bicarbonate) solution. Do not use strong bases.

  • Stir until two clear layers form (approx 15 mins).

  • Separate organic layer. Extract aqueous layer once with EtOAc.

  • Dry organics over MgSO₄ and concentrate < 40°C.

Visualizing the Process

The following diagram illustrates the logic flow for optimizing the resolution, specifically addressing the "Oiling Out" failure mode.

ResolutionWorkflow Start Racemic Methyl 4-(pyrrolidin-2-yl)benzoate Screen Screen Resolving Agents (Tartaric, DTTA, Mandelic) Start->Screen Result Crystallization Result? Screen->Result Solid Solid Precipitate Result->Solid Crystals Oil Oiling Out / Gel Result->Oil No Crystals Analyze Analyze ee% (Chiral HPLC) Solid->Analyze FixOil Troubleshoot Oiling: 1. Change Solvent (Use iPrOAc) 2. Use Amorphous Seed 3. Slow Cooling Ramp Oil->FixOil Recryst Recrystallize (Solvent: EtOH/MTBE) Analyze->Recryst ee < 98% Final Pure Enantiomer Salt (>98% ee) Analyze->Final ee > 98% Recryst->Analyze FixOil->Screen Retry

Figure 1: Decision tree for diastereomeric salt crystallization optimization.

FAQ: Troubleshooting & Optimization

Q: The yield is low (<20%). Where is my compound? A: Check the mother liquor.

  • Scenario A (Racemic ML): The resolving agent was too soluble. Switch to a less polar solvent (e.g., from Ethanol to Isopropanol/Hexane).

  • Scenario B (Enriched ML): You may have formed the "Soluble Diastereomer." If the solid has low ee but the liquid has high ee (of the opposite enantiomer), you have successfully resolved it—you just precipitated the "wrong" salt. Collect the mother liquor, evaporate, and isolate the free base.

Q: Can I use enzymatic resolution instead? A: Yes, but be careful. Lipases like Candida antarctica Lipase B (CAL-B) can perform enantioselective hydrolysis of the ester [3]. However, this converts your desired methyl ester into the carboxylic acid. If you need the ester intact, you must use transesterification (e.g., reacting with vinyl acetate) on the amine moiety, but this adds a protecting group you must later remove. Salt resolution is generally preferred for this specific building block to avoid protection/deprotection steps.

Q: What is the absolute configuration? A: For 2-substituted pyrrolidines resolved with L-Tartaric acid, the resulting salt crystal often corresponds to the (S)-enantiomer , but this is empirical. You must verify via X-ray crystallography or by comparing optical rotation to literature values for (S)-Proline derivatives [2].

References

  • Barnes, D. M., et al. (2009). Crystallization-Based Separation of Enantiomers of 2-Arylpyrrolidines. Abbott Laboratories.[1] Demonstrated the formation of solid solutions in tartrate salts and the "Pope-Peachey" efficiency.

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. Provides solubility data for resolving agents with secondary amines.

  • Gotor, V., et al. (2007). Enzymatic Resolution of Amines and Amino Esters. Discusses the limitations of lipase hydrolysis for amino-esters.

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. Specifies mobile phase additives for basic compounds.

Sources

Troubleshooting cyclization failures in 4-aryl-4-aminobutyrate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Cyclization Failures in 4-Aryl-4-Aminobutyrate Derivatives Role: Senior Application Scientist Audience: Pharmaceutical Researchers & Process Chemists

Technical Guide: Intramolecular Cyclization of 4-Aryl-GABA Analogs

Introduction The cyclization of 4-aryl-4-aminobutyrate derivatives into 5-aryl-2-pyrrolidones is a pivotal step in the synthesis of "racetam" nootropics and GABA-B agonists (e.g., Baclofen lactams, Phenibut derivatives). While thermodynamically favored due to the formation of a stable 5-membered lactam ring, this reaction frequently stalls or diverges due to the unique electronic and steric properties of the 4-aryl substituent.

This guide moves beyond standard textbook protocols to address the specific failure modes associated with benzylic amines and provides a self-validating troubleshooting framework.

Part 1: The Diagnostic Framework (Why did it fail?)

Before altering conditions, you must categorize the failure. Is it a Kinetic Barrier (reaction is too slow) or a Thermodynamic/Side-Reaction issue (product is unstable or competing pathways dominate)?

Visualizing the Failure Modes

The following diagram maps the mechanistic pathways. Note that the Benzylic Elimination pathway is the critical "silent killer" in this specific substrate class.

ReactionPathways SM 4-Aryl-4-Aminobutyrate (Starting Material) Inter Tetrahedral Intermediate SM->Inter Nucleophilic Attack (k1) Olig Linear Oligomers (Broad NMR peaks) SM->Olig Intermolecular Reaction (High Conc.) Elim Styrene Derivative (Elimination Product) SM->Elim Benzylic Deamination (Heat/Strong Acid) Prod 5-Aryl-2-pyrrolidone (Target Lactam) Inter->Prod Cyclization (-ROH) (k2)

Caption: Mechanistic bifurcation in 4-aryl-4-aminobutyrate cyclization. Note the competing elimination pathway driven by benzylic resonance stabilization.

Part 2: Troubleshooting Q&A

Q1: My LCMS shows the mass of the product, but NMR indicates a mixture of starting material and "gunk." What is happening?

Diagnosis: You likely have Oligomerization . The Science: The amine of one molecule attacks the ester of another molecule instead of its own tail. This is a second-order reaction (rate


), whereas cyclization is first-order (rate 

). The Fix:
  • High Dilution: Run the reaction at

    
    .
    
  • Slow Addition: If using a coupling agent, add the substrate slowly to the catalyst solution to keep the instantaneous concentration of activated species low.

Q2: I see a new peak in the alkene region (5.5–6.5 ppm) and loss of the chiral center. Why?

Diagnosis: Benzylic Elimination (Styrene Formation). The Science: Unlike standard GABA analogs, your 4-aryl group stabilizes the carbocation or transition state at the benzylic position. Harsh acidic conditions (E1 mechanism) or strong bases (E1cB-like) can cause the loss of ammonia (


), resulting in a conjugated styrene double bond (4-aryl-3-butenoate).
The Fix: 
  • Avoid Strong Acids/High Heat: Do not use refluxing pTsOH if elimination is observed.

  • Switch to Neutral Activation: Use EDC/NHS coupling at room temperature (see Protocol B). This activates the carboxylate without protonating the amine or heating the benzylic center.

Q3: The reaction stalls at 50% conversion. Adding more base doesn't help.

Diagnosis: Product Inhibition / Equilibrium Trap. The Science: If you are cyclizing an ester (e.g., methyl ester), the byproduct is methanol. The reaction is an equilibrium. In a closed vessel, the methanol concentration builds up and pushes the equilibrium back. Furthermore, if you use a base (like NaOMe), the product lactam (pKa ~17) can be deprotonated, potentially aggregating or reacting further. The Fix:

  • Dean-Stark Trap: If thermal, you must physically remove the alcohol/water.

  • Solvent Switch: Use Toluene or Xylene (high boiling, non-polar) to drive the leaving group off.

Q4: Should I use the Free Acid or the Ester?

Recommendation:

  • Use the Ester for thermal/base-catalyzed methods (cheaper, scalable).

  • Use the Free Acid for EDC/coupling methods (milder, better for sensitive aryl groups).

  • Note: If you have the hydrochloride salt of the amino acid, you must neutralize it with exactly 1 equivalent of base (e.g., TEA) to free the amine nucleophile before adding coupling agents.

Part 3: Comparative Data & Decision Matrix

Table 1: Method Selection Based on Substrate Sensitivity

MethodReagentsTempRisk ProfileBest For
Thermal/Acid Toluene, pTsOH110°CHigh (Elimination)Stable substrates, Scale-up
Base-Mediated THF, KOtBu0°C -> RTMed (Racemization)Esters, fast kinetics
Chemical Coupling EDC, HOBt, DCM25°CLowSensitive 4-aryl groups , Chiral purity
Enzymatic CAL-B Lipase40°CVery LowGreen chemistry, Enantioselectivity

Part 4: Validated Experimental Protocols

Protocol A: The "Gentle" Method (EDC Coupling)

Recommended for substrates prone to elimination or racemization.

Prerequisites: Starting material must be the Free Acid (4-aryl-4-aminobutyric acid).

  • Preparation: Dissolve 4-aryl-4-aminobutyric acid (1.0 equiv) in dry Dichloromethane (DCM) [0.1 M concentration].

  • Neutralization: If starting with a salt (e.g., HCl salt), add N-methylmorpholine (NMM) (1.1 equiv). Verify pH is ~7-8 on wet paper.

  • Activation: Add HOBt (1.2 equiv) followed by EDC·HCl (1.2 equiv).

  • Reaction: Stir at Room Temperature for 12–16 hours under Nitrogen.

  • Workup: Wash with 1N HCl (remove unreacted amine/EDC), then sat. NaHCO3 (remove unreacted acid), then Brine. Dry over MgSO4.

  • Validation: NMR should show distinct ABX pattern of the lactam ring protons (~2.4–2.6 ppm) and disappearance of the broad carboxylic acid peak.

Protocol B: The "Robust" Method (Thermal Cyclization)

Recommended for scale-up of stable esters.

Prerequisites: Starting material is the Ester (Methyl or Ethyl 4-aryl-4-aminobutyrate).

  • Setup: Equip a round-bottom flask with a Dean-Stark apparatus and reflux condenser.

  • Solvent: Suspend the amino ester (1.0 equiv) in Toluene [0.2 M].

  • Catalyst: Add Glacial Acetic Acid (0.5 equiv) or p-Toluenesulfonic acid (0.05 equiv - use with caution regarding elimination).

  • Reflux: Heat to vigorous reflux (110°C). The azeotrope (Toluene/Alcohol) will collect in the trap.

  • Monitoring: Monitor by TLC/LCMS every 2 hours. Reaction is complete when alcohol generation ceases.

  • Workup: Cool to RT. Wash with sat. NaHCO3. Evaporate solvent.[1] Recrystallize from EtOAc/Hexanes.

Part 5: Troubleshooting Logic Tree

TroubleshootingTree Start Start: Low Yield / Impure Product CheckNMR Analyze Crude NMR Start->CheckNMR Alkene Alkene Peaks Present? (5.5-6.5 ppm) CheckNMR->Alkene Yes Broad Broad/Undefined Peaks? CheckNMR->Broad No, but messy SM_Left SM Remaining? CheckNMR->SM_Left Clean, but incomplete Sol_Elim Issue: Elimination Action: Switch to Protocol A (EDC) Avoid Heat/Strong Acid Alkene->Sol_Elim Benzylic Instability Sol_Olig Issue: Oligomerization Action: Dilute to 0.01M Add SM slowly Broad->Sol_Olig Polymerization Sol_Kinetic Issue: Kinetic Trap Action: Use Protocol B (Reflux) Check Dean-Stark SM_Left->Sol_Kinetic Equilibrium Issue

Caption: Decision matrix for diagnosing cyclization failures based on crude NMR data.

References

  • Mechanism of Lactamization: Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013. (General reference for nucleophilic acyl substitution).
  • Enzymatic Strategies: "Enzymatic Strategies and Biocatalysts for Amide Bond Formation." National Institutes of Health (PMC). Available at: [Link]

  • Synthesis of Pyrrolidones (Racetams): "Synthesis and Structure of 4-Aryl(hetaryl)-2-pyrrolidone-3,5,5-tricarboxylic Acids Amides." Russian Journal of General Chemistry. Available at: [Link]

  • General Lactam Synthesis: "Synthesis of γ-lactams." Organic Chemistry Portal. Available at: [Link]

Sources

Stability of pyrrolidine esters under basic reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrrolidine Ester Stability Guide Subject: Troubleshooting Stability & Reactivity of Pyrrolidine Esters Under Basic Conditions Ticket ID: PYR-EST-001 Status: Resolved / Knowledge Base Article

Executive Summary

Pyrrolidine esters (e.g., proline derivatives) present a unique set of challenges in organic synthesis due to the ring strain and the inductive effect of the nitrogen atom. Under basic conditions, three primary pathways compete:

  • Hydrolysis (Desired): Conversion of the ester to the carboxylic acid.

  • Epimerization (Undesired): Loss of chiral integrity at the

    
    -carbon via enolization.
    
  • Cyclization (Undesired): Intramolecular attack leading to Diketopiperazine (DKP) or lactam formation, particularly in dipeptides or deprotected amino esters.

This guide provides validated protocols and troubleshooting workflows to navigate these competing pathways.

Module 1: Standard Hydrolysis Protocols (The "Happy Path")

The choice of base and solvent is critical to favor hydrolysis over epimerization.

Protocol A: Methyl/Ethyl Ester Hydrolysis (Mild Conditions)

Best for:


-protected pyrrolidines (Boc, Cbz, Fmoc) sensitive to racemization.
ParameterRecommendationRationale
Reagent LiOH (Lithium Hydroxide)Li

is a weaker Lewis acid than Na

or K

, stabilizing the carboxylate less and reducing the acidity of the

-proton, thereby minimizing racemization.
Stoichiometry 1.1 – 1.5 equivalentsExcess base promotes enolization. Keep stoichiometry tight.
Solvent THF / Water (3:1 or 4:1)THF solubilizes the organic substrate; water is the nucleophile. Avoid methanol if transesterification is a risk.
Temperature 0 °C

RT
Start cold to control the exotherm. Never heat unless absolutely necessary.

Step-by-Step:

  • Dissolve the pyrrolidine ester in THF (0.1 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Add LiOH (1.2 eq) dissolved in the minimum amount of water dropwise.

  • Monitor by TLC/LCMS. If conversion is slow (< 50% in 2h), warm to Room Temperature (RT).

  • Quench: Acidify carefully with 1M HCl or citric acid to pH 3–4 immediately upon completion. Prolonged exposure to base at equilibrium risks epimerization.

Protocol B: -Butyl Ester Cleavage

Note:


-Butyl esters are sterically hindered and resistant to saponification. Basic hydrolysis is generally not recommended  due to the harsh conditions required.
  • Preferred Method: Acidolytic cleavage (TFA/DCM or HCl/Dioxane).

  • If Base is Mandatory: You must use forcing conditions (e.g., KOH in refluxing EtOH/H

    
    O), but expect significant racemization (up to 20-30% ee loss).
    

Module 2: Troubleshooting & Mechanisms

Issue 1: Loss of Enantiomeric Excess (Epimerization)

Observation: Product mass is correct, but Chiral HPLC shows a split peak or "shoulder." Mechanism: The


-proton of proline is weakly acidic (

in DMSO, lower in esters). Bases abstract this proton, forming a planar enolate. Reprotonation occurs from either face, leading to a racemic mixture.

Epimerization cluster_0 Stereochemical Erosion Pathway SM L-Pyrrolidine Ester (Chiral S-isomer) Enolate Planar Enolate (Achiral Intermediate) SM->Enolate  Deprotonation (-H+) Base Base (OH-) Base->Enolate Racemate Mix of L- and D-Isomers (Racemization) Enolate->Racemate  Reprotonation (+H+)

Figure 1: Mechanism of base-catalyzed epimerization via enolate formation.

Corrective Actions:

  • Switch Base: Move from NaOH/KOH to LiOH or Ba(OH)

    
    .
    
  • Lower Temperature: Reaction rate of hydrolysis often drops less than the rate of deprotonation at lower temps (0 °C).

  • Solvent Change: Avoid DMF or DMSO. Polar aprotic solvents solvate the cation, leaving the hydroxide "naked" and more basic (more likely to deprotonate). Use THF/Water or Dioxane/Water.

Issue 2: "Missing" Product / Dimer Formation (DKP)

Observation: The ester is consumed, but the acid is not formed. LCMS shows a mass corresponding to [2M - 2(OR)] or [M - OR]. Scenario: This happens almost exclusively when the pyrrolidine nitrogen is unprotected (free amine) or part of a dipeptide sequence (e.g., Pro-Pro-OR or Xaa-Pro-OR). Mechanism: The free amine (or N-terminal amine of a dipeptide) attacks the ester carbonyl intramolecularly. This forms a 6-membered Diketopiperazine (DKP) ring, which is thermodynamically very stable.

DKP cluster_1 Diketopiperazine (DKP) Formation Risk Start Dipeptide Ester (H2N-Xaa-Pro-OR) Conf Cis-Conformation (Induced by Proline) Start->Conf  Spontaneous Attack Intramolecular Nucleophilic Attack Conf->Attack  Fast DKP Diketopiperazine (Cyclic Dimer) Attack->DKP  Cyclization (-ROH)

Figure 2: The "Self-Destruct" pathway: Intramolecular cyclization driven by Proline's conformational bias.

Corrective Actions:

  • Never neutralize the free amine ester: Keep the amine protonated (as HCl or TFA salt) until the very moment of the next coupling reaction.

  • Steric Bulk: Use

    
    -butyl esters if possible; the bulky group slows down the nucleophilic attack on the carbonyl.
    
  • Reverse Addition: If you must neutralize, add the base to the mixture containing the next electrophile, rather than pre-neutralizing the amine.

Module 3: Interactive Troubleshooting Guide

Use this decision tree to diagnose your specific reaction failure.

Troubleshooting Obs Observation LowYield Check Ester Type Obs->LowYield Low Yield / No Rxn WrongMass Check N-Protection Obs->WrongMass Wrong Mass (Dimer) WrongChiral Check Base Strength Obs->WrongChiral Loss of ee (Racemic) tBu Switch to Acid Hydrolysis (TFA/DCM) LowYield->tBu t-Butyl MeEt Increase Eq of LiOH Check Solubility LowYield->MeEt Methyl/Ethyl Protected Check for Transesterification (Did you use MeOH?) WrongMass->Protected N-Protected (Boc/Fmoc) Free DKP Formation Detected. Keep as Salt or Couple Immediately. WrongMass->Free Free Amine (NH) Strong Switch to LiOH (Milder) WrongChiral->Strong NaOH / KOH Weak Lower Temp to 0°C Switch Solvent to THF/H2O WrongChiral->Weak LiOH

Figure 3: Decision matrix for diagnosing pyrrolidine ester reaction failures.

FAQ: Frequently Asked Questions

Q: Can I use Methanol as a solvent for saponification? A: Use caution. While common, methanol can lead to transesterification (swapping your ester R-group for Methyl). If your target is the acid, this is transient, but if the reaction stalls, you will have a mix of esters. THF/Water is cleaner.

Q: Why is Proline more susceptible to DKP formation than Alanine? A: Proline's secondary amine structure forces the peptide bond preceding it into a cis or trans equilibrium. The cis-conformation brings the N-terminal amine and the C-terminal ester into close proximity, significantly lowering the entropic barrier for cyclization [1, 5].

Q: How do I measure epimerization if I don't have a chiral column? A: You can use Marfey’s Reagent (FDAA). Derivatize a small aliquot of your hydrolysate. The reagent converts enantiomers into diastereomers, which can be separated on a standard C18 HPLC column.

References

  • BenchChem Technical Support. (2025).[1][2][3][4] Diketopiperazine (DKP) Formation in Proline Derivative Synthesis.[1][2][3] Retrieved from BenchChem.[1][2][4]

  • National Institutes of Health (NIH). (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis. PMC.
  • Royal Society of Chemistry. (2011).[5] Synthesis of L-Proline Derivatives and Stability Studies. Chemical Communications.[5] Retrieved from RSC.

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Standard Text).
  • Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis.[1][2][6] Journal of the American Chemical Society.

Sources

Validation & Comparative

Comparative ¹H NMR Analysis for the Structural Elucidation of Methyl 4-[(2S)-pyrrolidin-2-yl]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery, providing critical insights into molecular structure. This guide offers an in-depth ¹H NMR characterization of Methyl 4-[(2S)-pyrrolidin-2-yl]benzoate, a chiral scaffold of interest in medicinal chemistry. By comparing its spectral features with those of key analogues—specifically its N-Boc protected form and the corresponding ethyl ester—we highlight the subtle yet significant spectral shifts that inform on the electronic and steric environment of the molecule. This comparative approach, supported by detailed experimental protocols, serves as a practical reference for scientists engaged in the synthesis and characterization of novel small molecule entities.

Introduction: The Central Role of NMR in Characterizing Chiral Scaffolds

In the landscape of drug development, the precise characterization of molecular structure is paramount. For chiral molecules, which often exhibit stereospecific interactions with biological targets, techniques that can unambiguously determine stereochemistry and substitution patterns are of utmost importance. ¹H NMR spectroscopy stands out as a primary analytical method, offering a detailed fingerprint of a molecule's proton environment.

This guide focuses on this compound, a compound featuring a chiral pyrrolidine ring attached to a substituted benzene moiety. The presence of both aliphatic and aromatic protons, coupled with a stereocenter, presents a rich and informative NMR spectrum. Understanding the nuances of this spectrum is crucial for confirming synthetic success, assessing purity, and establishing a baseline for the characterization of more complex derivatives.

¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like CDCl₃, reveals distinct signals for each proton. The para-substituted benzene ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets.[1][2] The protons on the chiral pyrrolidine ring exhibit more complex splitting patterns due to their diastereotopic nature and coupling to each other.

Predicted ¹H NMR Data
Proton AssignmentChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationCoupling Constant (J, Hz) (Predicted)
Ar-H (ortho to -CO₂Me)~7.99d2H~8.4
Ar-H (ortho to pyrrolidine)~7.46d2H~8.4
Pyrrolidine-CH (α to Ar)~4.2-4.4t1H~8.0
-OCH₃~3.91s3H-
Pyrrolidine-CH₂ (α to NH)~3.3-3.5 & ~3.0-3.2m2H-
Pyrrolidine-CH₂ (β to Ar)~2.2-2.4 & ~1.8-2.0m2H-
Pyrrolidine-CH₂ (γ to Ar)~2.0-2.2m2H-
NH~1.5-2.5 (broad)br s1H-

Note: Predicted values are based on typical chemical shifts for similar structural motifs and may vary based on solvent and concentration.[3][4]

Key Spectral Features:
  • Aromatic Region: The two doublets around 7.99 and 7.46 ppm are characteristic of a 1,4-disubstituted benzene ring. The downfield shift of the protons ortho to the electron-withdrawing methyl ester group is expected.[1][5]

  • Methine Proton: The triplet at approximately 4.2-4.4 ppm corresponds to the proton at the C2 position of the pyrrolidine ring, which is benzylic and adjacent to the nitrogen.

  • Methyl Ester: A sharp singlet around 3.91 ppm is indicative of the three equivalent protons of the methyl ester group.[4]

  • Pyrrolidine Protons: The aliphatic protons of the pyrrolidine ring appear as complex multiplets in the upfield region. Their exact chemical shifts and multiplicities are influenced by the ring's conformation and the stereochemistry at C2.[6][7]

  • NH Proton: The signal for the amine proton is often broad and its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange.

Comparative Analysis with Structurally Related Analogues

To better understand the structure-spectrum relationship, we compare the ¹H NMR of the title compound with two key analogues: its N-Boc protected derivative and the corresponding ethyl benzoate.

N-Boc-Methyl 4-[(2S)-pyrrolidin-2-yl]benzoate

The introduction of a tert-butoxycarbonyl (Boc) group on the pyrrolidine nitrogen significantly alters the electronic environment and conformation of the ring.

Key Spectral Differences:

  • Pyrrolidine Protons: The Boc group's electron-withdrawing nature and steric bulk cause a general downfield shift of the adjacent pyrrolidine protons. The presence of the Boc group can also lead to the observation of rotamers at lower temperatures, resulting in signal broadening or duplication.[8][9]

  • NH Proton: The NH proton signal disappears and is replaced by a characteristic singlet for the nine equivalent protons of the tert-butyl group, typically appearing around 1.4-1.5 ppm.

  • Methine Proton: The chemical shift of the C2-proton may also be affected, often shifting slightly downfield due to the inductive effect of the carbamate.

Ethyl 4-[(2S)-pyrrolidin-2-yl]benzoate

Replacing the methyl ester with an ethyl ester provides a useful comparison for signals associated with the ester functionality.

Key Spectral Differences:

  • Ester Protons: The sharp singlet of the methyl ester is replaced by a quartet and a triplet, characteristic of an ethyl group. The quartet, corresponding to the -OCH₂- protons, typically appears around 4.3-4.4 ppm, while the triplet for the -CH₃ protons is found further upfield, around 1.3-1.4 ppm.[10][11]

  • Aromatic and Pyrrolidine Protons: The chemical shifts of the aromatic and pyrrolidine protons are generally not significantly affected by this change in the ester group, as the electronic effect of a methyl versus an ethyl ester is very similar.

Data Summary for Comparative Analogues
CompoundAromatic Protons (δ, ppm)Ester Protons (δ, ppm)Pyrrolidine/Other Aliphatic Protons (δ, ppm)
This compound ~7.99 (d), ~7.46 (d)~3.91 (s, 3H)~4.3 (t, 1H), ~3.4-3.0 (m, 2H), ~2.3-1.8 (m, 4H), ~1.5-2.5 (br s, 1H)
N-Boc-Methyl 4-[(2S)-pyrrolidin-2-yl]benzoate~8.0 (d), ~7.5 (d)~3.9 (s, 3H)~4.5 (m, 1H), ~3.6-3.4 (m, 2H), ~2.4-2.0 (m, 4H), ~1.45 (s, 9H)
Ethyl 4-[(2S)-pyrrolidin-2-yl]benzoate~7.98 (d), ~7.45 (d)~4.38 (q, 2H), ~1.40 (t, 3H)~4.3 (t, 1H), ~3.4-3.0 (m, 2H), ~2.3-1.8 (m, 4H), ~1.5-2.5 (br s, 1H)

Experimental Protocols

Sample Preparation for ¹H NMR Spectroscopy

A standardized and consistent sample preparation protocol is crucial for obtaining high-quality, reproducible NMR data.

Materials:

  • This compound (or analogue)

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • NMR tube (5 mm)

  • Pasteur pipette

  • Vortex mixer

Procedure:

  • Accurately weigh approximately 5-10 mg of the compound directly into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.

  • Gently vortex the mixture until the sample is completely dissolved.

  • Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Ensure the solution height in the NMR tube is sufficient for the instrument's detector (typically around 4-5 cm).

  • Cap the NMR tube and carefully wipe the outside to remove any dust or fingerprints.

¹H NMR Data Acquisition

The following is a general workflow for acquiring a standard ¹H NMR spectrum. Instrument-specific parameters may need to be adjusted.

experimental_workflow cluster_sample Sample Insertion & Locking cluster_shimming Field Homogeneity cluster_acquisition Data Acquisition cluster_processing Data Processing insert_sample Insert Sample into Magnet lock Lock on Deuterium Signal insert_sample->lock shim Shim the Magnetic Field lock->shim tune_probe Tune and Match Probe shim->tune_probe set_params Set Acquisition Parameters (e.g., pulse width, acquisition time) tune_probe->set_params acquire Acquire Free Induction Decay (FID) set_params->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate

Figure 1. A generalized workflow for the acquisition and processing of a ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information that is critical for its unambiguous identification and characterization. Through a comparative analysis with its N-protected and ethyl ester analogues, we have demonstrated how subtle changes in the molecular structure manifest as predictable and interpretable shifts in the NMR spectrum. This guide provides researchers with the foundational knowledge and practical protocols necessary to confidently utilize ¹H NMR for the structural elucidation of this and similar chiral building blocks in their drug discovery endeavors. The ability to discern these spectral nuances is a key skill for any scientist working at the interface of synthetic chemistry and pharmacology.

References

  • JoVE. NMR Spectroscopy of Benzene Derivatives. Journal of Visualized Experiments. [Link][1][2]

  • RSC Publishing. Supporting Information. Royal Society of Chemistry. [Link][12]

  • ResearchGate. 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm)... ResearchGate. [Link]

  • ResearchGate. Figure 2. (a) 1 H NMR spectrum of... ResearchGate. [Link][6]

  • Royal Society of Chemistry. Supporting information. The Royal Society of Chemistry. [Link][10]

  • RSC Publishing. Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. RSC Publishing. [Link][5]

  • SpectraBase. Pyrrolidine - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

  • ResearchGate. Observed 1 H NMR chemical shifts (δ , ppm) of various aromatic and... ResearchGate. [Link]

  • Pearson+. The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... Pearson+. [Link][7]

  • Chemistry Steps. NMR Chemical Shift Values Table. Chemistry Steps. [Link][3]

  • AWS. Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopy Monitoring, Scope and Syn. AWS. [Link]

  • YouTube. Proton NMR Skills (Benzene Derivatives) - Part 1. YouTube. [Link]

  • ResearchGate. 1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3)... ResearchGate. [Link][8]

  • Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. RSC Publishing. [Link]

  • Royal Society of Chemistry. Methyl 4-vinylbenzoate. The Royal Society of Chemistry. [Link][4]

  • ACS Publications. Complex Induced Proximity Effects: Enantioselective Syntheses Based on Asymmetric Deprotonations of N-Boc-pyrrolidines. Journal of the American Chemical Society. [Link][9]

Sources

Comparative Guide: Determination of Enantiomeric Excess (ee) for 2-Arylpyrrolidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Decision Framework

2-Arylpyrrolidines represent a privileged pharmacophore in drug discovery, serving as the core scaffold for nicotinic receptor ligands, antidepressant agents, and organocatalysts. However, their analysis presents a specific chemical challenge: the secondary amine at the C2 position is both basic and polar. This often leads to severe peak tailing on silica-based columns and poor volatility in gas chromatography.

This guide objectively compares the three primary methodologies for determining ee: Chiral High-Performance Liquid Chromatography (HPLC) , Chiral Gas Chromatography (GC) , and Nuclear Magnetic Resonance (NMR) .

Method Selection Decision Tree

Use the following logic to select the optimal workflow for your specific sample constraints.

MethodSelection Start Start: 2-Arylpyrrolidine Sample Volatile Is the sample volatile (bp < 300°C)? Start->Volatile UVActive Is the aryl group UV active? Volatile->UVActive No / Unknown GC METHOD B: Chiral GC (Derivatization Required) Volatile->GC Yes (High Volatility) HPLC METHOD A: Chiral HPLC (Gold Standard) UVActive->HPLC Yes (Strong UV) NMR METHOD C: 1H NMR (Quick Screen) UVActive->NMR No (Weak UV) Throughput Sample Throughput Requirement? Throughput->HPLC High (Auto-sampler) Throughput->NMR Low (Single check) HPLC->Throughput Optimization

Figure 1: Decision matrix for selecting the analytical method based on sample volatility, UV chromophores, and throughput needs.

Comparative Analysis of Methodologies

The following table summarizes the performance metrics of each method specifically for 2-arylpyrrolidines.

FeatureMethod A: Chiral HPLC Method B: Chiral GC Method C: Chiral NMR
Primary Mechanism H-bonding/Steric inclusion on polysaccharide phase.Volatility + Cyclodextrin inclusion.Diastereomeric complexation (CSA).
Sample Prep Minimal (Dilute & Shoot).High (Derivatization usually required).Medium (Mixing with CSA).
Precision (ee) Excellent (<0.1% error).Good (<0.5% error).Moderate (~1-2% error).
Analysis Time 10–20 mins.20–40 mins.5–10 mins (if instrument open).
Critical Additive Diethylamine (DEA) (masks silanols).TFAA/Acetic Anhydride (masks amine).Binol / Mosher's Acid .
Cost per Run Medium (Solvents).Low (Gas).High (Deuterated solvents/CSAs).

Method A: Chiral HPLC (The Industry Standard)

For 2-arylpyrrolidines, Chiral HPLC is the most robust method. The secondary amine functionality interacts strongly with residual silanols on the silica support, necessitating specific mobile phase modifiers.

Recommended Stationary Phases

Modern immobilized polysaccharide phases are superior to older coated phases because they tolerate a wider range of solvents (e.g., DCM, THF), which can be crucial for solubilizing aryl-substituted pyrrolidines.

  • Chiralpak IA / IB / IC (Immobilized):

    • Selector: Amylose/Cellulose tris(3,5-dimethylphenylcarbamate).[1]

    • Why: Robustness.[2][3][4] Can run in "non-standard" mobile phases to alter selectivity.

  • Chiralcel OD-H / Chiralpak AD-H (Coated):

    • Why: High success rate for aromatic amines, but restricted to Alkane/Alcohol mobile phases.

The Critical Role of Additives

Expert Insight: You cannot run a free secondary amine like 2-phenylpyrrolidine on a silica-based chiral column without a basic modifier. The peak will tail indefinitely, ruining resolution (


).
  • Standard: 0.1% Diethylamine (DEA) or Triethylamine (TEA).

  • Mechanism: The DEA competes for the acidic silanol sites on the silica gel, allowing the pyrrolidine to interact solely with the chiral selector.

Validated Protocol: Normal Phase Separation

Objective: Baseline separation (


) of enantiomers.

Step-by-Step Workflow:

  • System Prep: Flush lines with Hexane/IPA (90:10) containing 0.1% DEA .

  • Sample Prep: Dissolve 1 mg of 2-arylpyrrolidine in 1 mL of Ethanol (HPLC grade).

  • Screening Conditions:

    • Column: Chiralpak IA (4.6 x 250 mm, 5 µm).

    • Mobile Phase: Hexane : IPA : DEA (90 : 10 : 0.1).

    • Flow Rate: 1.0 mL/min.[5]

    • Temp: 25°C.

    • Detection: UV @ 254 nm (adjust based on aryl substituent).

  • Optimization:

    • If

      
      : Switch co-solvent to Ethanol (Hexane:EtOH:DEA).
      
    • If retention is too low (

      
      ): Decrease alcohol to 2-5%.
      

HPLCWorkflow Sample Sample Prep (1mg/mL in EtOH) Injection Injection (5-10 µL) Sample->Injection Equilibration Column Equilibration (Hex/IPA + 0.1% DEA) Equilibration->Injection Separation Chiral Recognition (H-Bond/Pi-Pi) Injection->Separation Detection UV Detection (254 nm) Separation->Detection

Figure 2: HPLC workflow emphasizing the necessity of basic additives during equilibration.

Method B: Chiral GC (The Volatile Alternative)

Direct injection of 2-arylpyrrolidines into GC often results in broad peaks due to hydrogen bonding with the liner and column. Derivatization is mandatory for high-precision quantitative analysis.

Derivatization Strategy

Acylation of the secondary amine eliminates the H-bond donor capability, improving peak shape and volatility.

  • Reagent: Trifluoroacetic Anhydride (TFAA).

  • Product: N-trifluoroacetyl-2-arylpyrrolidine.

  • Advantage: The trifluoroacetyl group adds mass (good for MS detection) and significant volatility.

Validated Protocol: TFAA Derivatization
  • Reaction: In a GC vial, mix 10 µL of sample (free base) with 50 µL Dichloromethane (DCM).

  • Add Reagent: Add 20 µL TFAA. Cap immediately.

  • Incubate: Let stand at room temperature for 15 minutes.

  • Quench/Dry: Evaporate excess reagent under a gentle stream of nitrogen (TFAA is corrosive to GC columns if injected in large excess). Re-dissolve in 100 µL DCM.

  • GC Conditions:

    • Column: Chiraldex G-TA (Gamma Cyclodextrin, Trifluoroacetyl derivatized).

    • Carrier: Helium @ 1.0 mL/min.[5]

    • Temp Program: 100°C (hold 1 min)

      
       10°C/min 
      
      
      
      180°C.

Method C: 1H NMR (The Rapid Screen)

If HPLC/GC is unavailable, NMR using Chiral Solvating Agents (CSAs) is a viable alternative for samples with moderate ee (>80%).

Mechanism

The CSA forms a transient diastereomeric complex with the enantiomers in solution. This causes the chemical shift of the C2-methine proton (or the aryl protons) to split.

Recommended CSAs
  • (-)-1,1'-Bi-2-naphthol (BINOL): Effective for amines due to H-bonding.

  • (S)-(+)-Mandelic Acid: Forms salts with the basic pyrrolidine nitrogen.

Protocol
  • Dissolve ~5 mg of 2-arylpyrrolidine in 0.6 mL

    
    .
    
  • Acquire a standard 1H NMR spectrum (Reference).

  • Add 1.0 - 2.0 equivalents of (S)-(+)-Mandelic Acid directly to the tube.

  • Shake until dissolved.

  • Acquire spectrum. Zoom in on the methine proton (typically ~4.0 - 4.5 ppm).

  • Calculation: Integration of the split peaks (

    
     and 
    
    
    
    ).
    
    

References

  • Chiral HPLC Method Development for Amines

    • Title: Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.[6]

    • Source: ResearchGate / Journal of Chrom
    • URL:

  • Immobilized vs.

    • Title: Immobilized vs. Coated Polysaccharide Chiral Columns: Key Differences.[4]

    • Source: Chiral Technologies (Daicel).
    • URL:

  • GC Derivatization Techniques

    • Title: Indirect chiral separation of new recreational drugs by gas chromatography-mass spectrometry using trifluoroacetyl-L-prolyl chloride.[5]

    • Source: PubMed / Chirality.
    • URL:

  • NMR Chiral Solvating Agents

    • Title: Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy.[7][8][9]

    • Source: PubMed / Chemical Reviews.
    • URL:

  • General Chiral Method Strategies

    • Title: A Strategy for Developing HPLC Methods for Chiral Drugs.
    • Source: LCGC Intern
    • URL:

Sources

A Comparative Guide for the Synthesis of 2-Arylpyrrolidines: Suzuki vs. Negishi Coupling

Author: BenchChem Technical Support Team. Date: February 2026

The 2-arylpyrrolidine motif is a privileged scaffold in modern medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Its synthesis is therefore a critical task for researchers in drug discovery and development. Among the myriad of synthetic methods, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of the key C(sp³)–C(sp²) bond. This guide provides an in-depth comparison of two of the most prominent methods: the Suzuki-Miyaura coupling and the Negishi coupling, for the synthesis of 2-arylpyrrolidines. We will delve into their mechanisms, practical considerations, and provide representative experimental protocols to aid in the selection of the optimal method for a given synthetic challenge.

The Suzuki-Miyaura Coupling: A Workhorse in Cross-Coupling Chemistry

First reported by Akira Suzuki and Norio Miyaura in 1979, the Suzuki coupling has become one of the most widely used cross-coupling reactions.[1] It typically involves the reaction of an organoboron species (such as a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.[2][3]

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki coupling is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. This step requires activation of the organoboron species by a base.[5]

  • Reductive Elimination: The two organic fragments on the palladium center are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]

Suzuki_Coupling Suzuki-Miyaura Coupling Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R¹-Pd(II)Ln-X OxAdd->PdII_RX R¹-X Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R1R2 R¹-Pd(II)Ln-R² Transmetalation->PdII_R1R2 R²-B(OR)₂ (Base) RedElim Reductive Elimination PdII_R1R2->RedElim center Product R¹-R² RedElim->Product center->Pd0 Negishi_Coupling Negishi Coupling Catalytic Cycle Pd0 Pd(0)Ln or Ni(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R¹-M(II)Ln-X OxAdd->PdII_RX R¹-X Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R1R2 R¹-M(II)Ln-R² Transmetalation->PdII_R1R2 R²-ZnX' RedElim Reductive Elimination PdII_R1R2->RedElim center Product R¹-R² RedElim->Product center->Pd0

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.